Product packaging for Finasteride-d9(Cat. No.:CAS No. 1217547-06-2)

Finasteride-d9

Cat. No.: B3091215
CAS No.: 1217547-06-2
M. Wt: 381.6 g/mol
InChI Key: DBEPLOCGEIEOCV-BSRKVXQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Finasteride-d9 is a useful research compound. Its molecular formula is C23H36N2O2 and its molecular weight is 381.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36N2O2 B3091215 Finasteride-d9 CAS No. 1217547-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEPLOCGEIEOCV-BSRKVXQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Finasteride-d9.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of Finasteride-d9, a deuterated analog of Finasteride. It is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its application in research and development. This compound is primarily utilized as an internal standard for the precise quantification of Finasteride in biological samples and pharmacokinetic studies through mass spectrometry and liquid chromatography.[1][2][3]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. Deuteration at the N-tert-butyl group results in a higher molecular weight compared to its non-labeled counterpart, a critical feature for its use as an internal standard.

Table 1: General Chemical Information
PropertyValueReferences
IUPAC Name (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide[4]
Synonyms MK-906-d9, Proscar-d9, Prostide-d9, Finastid-d9[4][5]
Molecular Formula C₂₃H₂₇D₉N₂O₂[2][3][5][6][7]
Molecular Weight 381.60 g/mol [2][5][6]
CAS Number 1131342-85-2[2][4][6]
Parent Drug CAS 98319-26-7[4][5]
Table 2: Physical Properties
PropertyValueReferences
Physical Form Solid, crystalline powder[8][9]
Color White to off-white / beige[9][10]
Melting Point ~250-253 °C (for unlabeled Finasteride)[9][10]
Boiling Point 576.6 ± 50.0 °C (Predicted for unlabeled Finasteride)[10]
Water Solubility Practically insoluble / Very slightly soluble[9][10]
Storage Temperature Powder: Room temperature or -20°C[8]
Stability ≥ 4 years when stored at -20°C[8]
Table 3: Solubility Data
SolventSolubilityReferences
Chloroform Slightly soluble / Freely soluble[2][3][9][10]
Methanol Slightly soluble / Freely soluble[2][3][9][10]
Ethanol Freely soluble[8][10]
DMSO Soluble (>20 mg/mL), 32 mg/mL[8][10]
n-Propanol Freely soluble[10]
Aqueous Buffers Sparingly soluble[8]

Mechanism of Action: 5-alpha Reductase Inhibition

Finasteride functions as a competitive and specific inhibitor of the Type II and Type III isoforms of the 5-alpha reductase enzyme.[11][12] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[13][14] By forming a stable complex with the enzyme, finasteride effectively blocks this conversion, leading to a significant reduction in DHT concentrations in tissues such as the prostate gland and scalp.[13][14][15] This reduction in DHT is the primary mechanism behind its therapeutic effects in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia.[12][14] Finasteride exhibits a much higher affinity for the Type II 5α-reductase enzyme—approximately 100-fold greater—than for the Type I enzyme.[2][13][16]

Finasteride_MOA cluster_0 Physiological Pathway cluster_1 Enzymatic Conversion cluster_2 Pharmacological Intervention Testosterone Testosterone 5a_Reductase 5-alpha Reductase (Type II & III) Testosterone->5a_Reductase DHT Dihydrotestosterone (DHT) AR Androgen Receptor DHT->AR binds to Gene Gene Transcription (Prostate Growth, Follicle Miniaturization) AR->Gene activates 5a_Reductase->DHT Finasteride Finasteride Finasteride->5a_Reductase inhibits

Finasteride's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of this compound. Below are summaries of key experimental protocols.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common thermodynamic approach to determine the solubility of a compound in a specific solvent.[17] This protocol is adapted for hydrophobic compounds like Finasteride.

Objective: To determine the saturation solubility of this compound in a given solvent system (e.g., water, buffer, organic solvent).

Materials:

  • This compound powder

  • Solvent of interest (e.g., distilled water, phosphate buffer pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or isothermal incubator with agitation

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess solid is crucial to ensure saturation is reached.[17]

  • Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly.

  • Agitation: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[18]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[18] Centrifuge the samples at a high speed (e.g., 10,000 rpm) to further separate the solid and liquid phases.[17]

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution). Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC). Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[19]

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Solubility_Workflow arrow arrow start Start prep 1. Add Excess This compound to Vials start->prep add_solvent 2. Add Precise Volume of Solvent prep->add_solvent agitate 3. Agitate at Constant Temp (24-72h) add_solvent->agitate centrifuge 4. Centrifuge to Separate Phases agitate->centrifuge sample 5. Filter Supernatant centrifuge->sample quantify 6. Quantify via HPLC or LC-MS sample->quantify end End quantify->end

Workflow for solubility determination.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard and robust method for the quantification of Finasteride and its deuterated analog in various matrices.

Objective: To accurately measure the concentration of this compound.

Typical Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[20][21]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common examples include Acetonitrile and water, or Methanol and a phosphate buffer, in various ratios (e.g., 50:50 v/v).[20][22]

  • Flow Rate: Typically 1.0 mL/min.[21][22]

  • Detection Wavelength: UV detection is commonly performed at wavelengths between 210 nm and 245 nm.[19][21][22]

  • Injection Volume: 20 µL.[20]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., mobile phase or DMSO). Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Dilute the experimental sample (e.g., from a solubility study) with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the calibration standards and prepared samples into the HPLC system.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration for the standards. Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and structure of this compound.

  • Mass Spectrometry (MS): In electrospray ionization mode, protonated this compound typically shows product ions at m/z 318 and 314.[23] This technique is fundamental for its use as an internal standard, where its mass difference from unlabeled Finasteride allows for distinct detection.

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy can be used to confirm the carbon skeleton of the molecule. The chemical shifts for this compound in CDCl₃ have been reported, with key signals at δ=172.29 (C-20), 167.09 (C-3), and 151.71 (C-1).[23] The absence of the intense tert-butyl CH₃ signal seen in unlabeled Finasteride is a key indicator of successful deuteration.[23]

  • Infrared (IR) Spectroscopy: The IR spectrum of Finasteride shows characteristic peaks corresponding to its functional groups, including amide groups (~3428 cm⁻¹), C-H stretching of CH₃ groups (~2963 cm⁻¹), and carbonyl (C=O) groups (~1688 cm⁻¹).[24] These peaks would be present in the this compound spectrum, although slight shifts may occur due to the isotopic substitution.

The characterization of Finasteride and its deuterated analogs often involves techniques like Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction to study its various polymorphic forms.[25]

References

Finasteride-d9: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Finasteride-d9, a deuterated analog of Finasteride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Identity and Synonyms

This compound is a stable, isotopically labeled form of Finasteride, a potent inhibitor of 5α-reductase. The deuteration, typically at the tert-butyl group, makes it a valuable internal standard for pharmacokinetic and metabolic studies involving Finasteride, often utilized in mass spectrometry-based analytical methods.

CAS Number: 1131342-85-2[1][2][3]

It is important to distinguish this from the CAS number of the unlabeled parent compound, Finasteride, which is 98319-26-7.[4]

Synonyms: [3][4][5]

  • (5α,17β)-N-(1,1-Dimethylethyl-d9)-3-oxo-4-azaandrost-1-ene-17-carboxamide

  • MK-906-d9

  • Proscar-d9

  • Prostide-d9

  • Finastid-d9

  • N-(1,1-Dimethylethyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide

Quantitative Data

The following tables summarize the key physical and chemical properties of this compound and its parent compound, Finasteride.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₂₇D₉N₂O₂[1][2][3][4]
Molecular Weight 381.60 g/mol [3][4]
Purity ≥99% deuterated forms (d₁-d₉)[1]
Solubility Slightly soluble in Chloroform and Methanol.[1]
Storage Temperature -20°C
Stability ≥ 4 years at -20°C[4]

Table 2: Physicochemical Properties of Finasteride (Unlabeled)

PropertyValueSource
Molecular Formula C₂₃H₃₆N₂O₂
Molecular Weight 372.55 g/mol
Melting Point 252-254 °C
Appearance White to off-white crystalline solid
Solubility Freely soluble in chloroform, DMSO, ethanol, methanol, and n-propanol. Very slightly soluble in water.

Mechanism of Action and Signaling Pathway

Finasteride exerts its pharmacological effects by inhibiting the enzyme 5α-reductase, particularly the type II isozyme.[6][7][8] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6][7][9] By blocking this conversion, Finasteride effectively reduces DHT levels in target tissues such as the prostate gland and hair follicles.[6][9] This reduction in DHT leads to the therapeutic effects observed in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[7]

The signaling pathway affected by Finasteride is central to androgen-mediated cellular processes. The inhibition of 5α-reductase disrupts the production of DHT, which would otherwise bind to androgen receptors (AR) in the cytoplasm. Upon binding, the DHT-AR complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of androgen-responsive genes that regulate cell growth, differentiation, and survival.

Finasteride_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion SRD5A2 5α-Reductase (Type II) Testosterone_cyto->SRD5A2 DHT Dihydrotestosterone (DHT) SRD5A2->DHT Conversion Finasteride Finasteride Finasteride->SRD5A2 Inhibition AR Androgen Receptor (AR) DHT->AR DHT_AR_complex DHT-AR Complex AR->DHT_AR_complex DHT_AR_complex_nuc DHT-AR Complex DHT_AR_complex->DHT_AR_complex_nuc Translocation ARE Androgen Response Element (ARE) DHT_AR_complex_nuc->ARE Binding Gene_Expression Transcription of Androgen-Responsive Genes ARE->Gene_Expression Modulation Cellular_Response Cellular Response (e.g., Growth, Proliferation) Gene_Expression->Cellular_Response

Finasteride's inhibitory action on the androgen signaling pathway.

Experimental Protocols

The primary in vitro assay to evaluate the efficacy of Finasteride and its analogs is the 5α-reductase inhibition assay. Below is a detailed methodology for this key experiment.

Objective: To determine the inhibitory activity of a test compound (e.g., this compound) on 5α-reductase enzyme activity.

Materials:

  • Rat liver or prostate microsomes (as a source of 5α-reductase)

  • Testosterone (substrate)

  • NADPH (cofactor)

  • Finasteride (as a positive control)

  • Test compound (e.g., this compound)

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate

  • High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Scintillation counter (if using radiolabeled substrate)

Procedure:

  • Enzyme Preparation: Prepare a microsomal suspension from rat liver or prostate tissue known to express high levels of 5α-reductase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, NADPH solution, and the microsomal enzyme suspension.

  • Inhibitor/Compound Addition: Add the test compound or Finasteride (positive control) at various concentrations to the reaction mixtures. For the control group, add the vehicle (e.g., DMSO) used to dissolve the compounds.

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) or by rapid cooling.

  • Extraction: Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent such as ethyl acetate.

  • Analysis: Analyze the extracted samples using HPLC or LC-MS to quantify the amounts of testosterone and DHT. If a radiolabeled substrate is used, the products can be separated by thin-layer chromatography (TLC) and quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental_Workflow A 1. Prepare Reaction Mixture (Buffer, NADPH, Microsomes) B 2. Add Test Compound/ Finasteride (Control) A->B C 3. Pre-incubate at 37°C B->C D 4. Initiate Reaction with Testosterone C->D E 5. Incubate at 37°C D->E F 6. Terminate Reaction E->F G 7. Extract Steroids with Ethyl Acetate F->G H 8. Analyze by HPLC or LC-MS G->H I 9. Calculate % Inhibition and IC₅₀ Value H->I

Workflow for a 5α-reductase inhibition assay.

Safety, Storage, and Handling

Safety: Finasteride is a potent pharmaceutical compound and should be handled with care. It is classified as a reproductive hazard. Women who are pregnant or may become pregnant should not handle crushed or broken tablets, as Finasteride can be absorbed through the skin and may cause birth defects in a male fetus. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.

Storage: this compound should be stored at -20°C for long-term stability.[4] Unlabeled Finasteride is typically stored at room temperature in a dry place, protected from light.

Handling: Handle in a well-ventilated area. Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

This technical guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, it is recommended to consult the specific product's certificate of analysis and safety data sheet.

References

A Technical Guide to the Isotopic Purity and Enrichment of Finasteride-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data related to the isotopic purity and enrichment of Finasteride-d9. This compound is the deuterium-labeled analog of Finasteride, where nine hydrogen atoms on the tert-butyl group have been replaced by deuterium.[1][2] It is widely used as a stable isotope-labeled (SIL) internal standard in bioanalytical studies, particularly in pharmacokinetic and therapeutic drug monitoring assays using mass spectrometry.[3][4] The precise characterization of its isotopic composition is critical for ensuring the accuracy and reliability of quantitative analyses.

Core Concepts: Purity vs. Enrichment

Understanding the terminology is fundamental for the correct interpretation of analytical data for deuterated compounds.

  • Chemical Purity: Refers to the percentage of the compound of interest (this compound) relative to any chemical impurities, such as synthetic byproducts or degradants.[5] This is typically determined by methods like HPLC.

  • Isotopic Purity: This term describes the percentage of the desired isotopologue (the fully deuterated d9 species) within the mixture of all isotopic variants of the molecule (d0 through d9).[6]

  • Isotopic Enrichment: Represents the mole fraction of the heavy isotope (deuterium, D) at a specific labeled position, expressed as a percentage. For a compound like this compound with multiple deuterium labels, an average enrichment value across the nine positions is often reported.[1]

It is crucial to distinguish between isotopic enrichment and the final isotopic purity (or species abundance). An isotopic enrichment of 99% at each of the nine positions does not mean 99% of the molecules are the d9 species. Due to statistical distribution, a small percentage will exist as d8, d7, etc.

Analytical Methodologies for Determination

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for the comprehensive characterization of this compound.[6]

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS, particularly with Time-of-Flight (TOF) analyzers, is the primary technique for quantifying isotopic purity.[7][8] Its high resolving power allows for the separation and accurate measurement of ions that differ only by the mass of a neutron.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).[7]

  • Chromatographic Separation (UPLC/HPLC):

    • Column: A reverse-phase column, such as a C18, is typically used (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 µm).[9][10]

    • Mobile Phase: A gradient elution using water and an organic solvent (e.g., Acetonitrile), both containing a modifier like 0.1% formic acid or 10 mM ammonium acetate to improve ionization.[9][10]

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

    • Goal: The chromatographic step aims to separate the this compound peak from any co-eluting chemical impurities.[7]

  • Mass Spectrometry Analysis (TOF-MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for Finasteride, detecting the protonated molecule [M+H]⁺.[9]

    • Acquisition Mode: Acquire data in full-scan mode over a relevant m/z range (e.g., m/z 100-500) with high resolution (>10,000 FWHM) to ensure baseline separation of isotopic peaks.[7]

    • Expected Ions:

      • Finasteride (d0) [M+H]⁺: ~m/z 373.28

      • This compound [M+H]⁺: ~m/z 382.34

  • Data Analysis and Calculation:

    • From the full-scan data, extract the ion chromatogram (EIC) for each isotopic species (e.g., d0 to d9).[7]

    • Integrate the peak area for each EIC.

    • Correct the observed peak areas for the natural abundance of isotopes (e.g., ¹³C) that contribute to the M+1, M+2 peaks.[8]

    • Calculate the isotopic purity by expressing the corrected area of the d9 peak as a percentage of the sum of the areas of all isotopic peaks (d0 through d9).

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Result prep Dissolve this compound in appropriate solvent lc UPLC/HPLC Separation prep->lc ms HR-MS Detection (Full Scan, ESI+) lc->ms eic Extract Ion Chromatograms (EICs) for d0-d9 ms->eic integrate Integrate Peak Areas eic->integrate calculate Calculate Relative Abundance & Isotopic Purity integrate->calculate report Final Purity Report calculate->report

Workflow for Isotopic Purity Determination by LC-HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity of the molecule and verifying the specific locations of the deuterium labels. Quantitative NMR (qNMR) can also provide an independent measure of isotopic enrichment.[6][11]

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated NMR solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum.

    • Analysis: The spectrum should be consistent with the structure of Finasteride, with the notable absence or significant reduction of the signal corresponding to the tert-butyl protons, which typically appears as a singlet around 1.3 ppm. The integration of any residual proton signal in this region relative to other protons in the molecule can provide a measure of isotopic enrichment.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analysis: The spectrum should match that of unlabeled Finasteride, with one key difference: the signal for the methyl carbons of the tert-butyl group (typically around 28.7 ppm) should be absent or greatly diminished.[12] The quaternary carbon of the tert-butyl group (around 51 ppm) may also be less intense or show splitting due to coupling with deuterium.[12]

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a deuterium NMR spectrum.

    • Analysis: A single resonance should be observed in the aliphatic region, confirming that the deuterium atoms are located on the tert-butyl group as expected. This provides direct evidence of successful labeling.

Quantitative Data and Specifications

The following tables summarize typical specifications for commercially available this compound and provide an example of how species abundance relates to isotopic enrichment.

Table 1: Typical Specifications for this compound

Parameter Specification Reference
Chemical Name N-(1,1-Dimethylethyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide [13]
CAS Number 1131342-85-2 [2][4]
Molecular Formula C₂₃H₂₇D₉N₂O₂ [2][4]
Molecular Weight ~381.60 g/mol [2][4]
Chemical Purity >98% (typically by HPLC) [1]

| Isotopic Enrichment | ≥98% Atom % D |[1] |

Table 2: Example of Species Abundance for a D9 Compound with 99% Isotopic Enrichment This table illustrates the expected statistical distribution of isotopologues in a this compound sample where the isotopic enrichment at each of the nine positions is 99%.

IsotopologueNumber of Deuterium AtomsExpected Species Abundance (%)
d9 991.35%
d8 88.30%
d7 70.33%
d6 6<0.01%
< d6 < 6<0.01%

Calculations are based on binomial expansion and assume random isotopic distribution.

Relevant Biological Pathways of Finasteride

Understanding the mechanism of action and metabolism of Finasteride is crucial for researchers using its deuterated analog in biological studies.

Mechanism of Action: 5-alpha Reductase Inhibition

Finasteride is a competitive inhibitor of the Type II and III isoforms of the 5-alpha reductase enzyme.[14][15] This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[16] By blocking this conversion, Finasteride significantly reduces DHT levels in target tissues like the prostate gland and hair follicles, thereby treating conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.[15][16] Oral administration of 5 mg/day can reduce serum DHT levels by approximately 70% and prostatic DHT levels by up to 80-90%.[14][17]

Mechanism_of_Action Testosterone Testosterone Enzyme 5α-Reductase (Type II & III) Testosterone->Enzyme converts to DHT Dihydrotestosterone (DHT) (High Potency) AR Androgen Receptor DHT->AR binds to Enzyme->DHT Finasteride This compound Finasteride->Enzyme Competitively Inhibits Effect Gene Transcription leading to: • Prostate Growth (BPH) • Hair Follicle Miniaturization AR->Effect activates

Finasteride's Mechanism of Action.
Metabolic Pathway

Finasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[15][18][19] The main metabolic pathway involves hydroxylation of the t-butyl side chain, followed by further oxidation to form monocarboxylic acid metabolites.[17][18] These metabolites possess less than 20% of the 5-alpha reductase inhibitory activity of the parent drug and are considered significantly less active.[18][20] The metabolites are excreted in both urine (approximately 40%) and feces (approximately 57%).[17]

Metabolism_Pathway cluster_body Body Finasteride This compound (Oral Administration) Liver Hepatic Metabolism (Liver) Finasteride->Liver Metabolites Inactive Metabolites (e.g., ω-hydroxyfinasteride, monocarboxylic acid) Liver->Metabolites Oxidation/ Hydroxylation Excretion Excretion Metabolites->Excretion Urine Urine (~40%) Excretion->Urine Feces Feces (~57%) Excretion->Feces Enzyme CYP3A4 Enzyme Enzyme->Liver

References

A Comprehensive Guide to the Certificate of Analysis for Finasteride-d9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that certifies the quality and purity of a pharmaceutical reference standard, ensuring it is suitable for its intended analytical purpose.[1][2] Finasteride-d9, a deuterated analog of Finasteride, is primarily used as an internal standard for the quantification of Finasteride in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This guide provides an in-depth explanation of the typical components of a this compound CoA, detailing the analytical tests performed and their underlying methodologies.

Product Information and Physicochemical Properties

This section provides fundamental details about the specific batch of the reference standard.

ParameterSpecification / InformationSignificance
Product Name This compoundIdentifies the deuterated isotopologue of Finasteride.
CAS Number 1131342-85-2A unique identifier for the specific chemical substance.[4]
Molecular Formula C₂₃H₂₇D₉N₂O₂Describes the elemental composition, indicating nine deuterium atoms.[5]
Molecular Weight 381.6 g/mol The mass of one mole of the substance, adjusted for deuterium.[5]
Appearance White to Off-White Crystalline PowderA qualitative check for physical consistency and absence of gross contamination.[6]
Solubility Freely soluble in Ethanol and DichloromethaneProvides guidance for preparing stock solutions for analysis.[7][8]
Storage Conditions Store at -20°C in a tightly sealed containerEnsures the long-term stability and integrity of the reference standard.[5]

Identification

Identification tests confirm that the material is unequivocally this compound. A combination of spectroscopic techniques is employed to provide orthogonal verification of the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the analysis would verify the mass of the protonated molecule [M+H]⁺.

Quantitative Data Summary

TestMethodSpecificationExample Result
Mass Identity LC-MS (ESI+)Conforms to structure[M+H]⁺ at m/z 382.6

Experimental Protocol: LC-MS for Identity

  • System: Liquid Chromatograph coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Chromatography: The sample is injected onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[9]

  • Mobile Phase: A gradient elution is typically used, composed of acetonitrile and water (often with 0.1% formic acid or 10 mM ammonium acetate to aid ionization).[9]

  • MS Detection: The mass spectrometer is operated in positive ion mode (ESI+) to detect the protonated molecular ion. Data is acquired by scanning a relevant mass range (e.g., m/z 100-500).

  • Acceptance Criterion: The observed mass of the primary ion must correspond to the theoretical mass of the protonated this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation by analyzing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are crucial.

Qualitative Data Summary

TestMethodSpecification
Structure Confirmation ¹H NMR, ¹³C NMRThe spectrum conforms to the structure of this compound.

Experimental Protocol: NMR for Structure Elucidation

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃).

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

  • Acceptance Criterion: The observed chemical shifts and coupling patterns in the ¹H and ¹³C spectra must be consistent with the known structure of Finasteride.[10][11] A key confirmatory point for this compound is the absence of the characteristic singlet peak for the tert-butyl protons in the ¹H NMR spectrum, which is present in non-deuterated Finasteride.[10] The carbon signals associated with the deuterated positions will also be significantly attenuated or absent in the ¹³C NMR spectrum.

Purity and Assay

This section quantifies the purity of the reference standard, which is critical for its use in quantitative assays.

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and quantifying any related impurities.

Quantitative Data Summary

TestMethodSpecificationExample Result
Chromatographic Purity RP-HPLC (UV)≥ 98.0%99.5%
Total Impurities RP-HPLC (UV)≤ 2.0%0.5%

Experimental Protocol: Purity by RP-HPLC

  • System: An HPLC system equipped with a UV detector.[12]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12][13]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[14][15] A typical ratio might be Methanol:Water (80:20 v/v).[15]

  • Flow Rate: 1.0 mL/min.[12][14]

  • Detection: UV detection at a wavelength where Finasteride has significant absorbance, such as 210 nm, 220 nm, or 225 nm.[14][15]

  • Quantification: Purity is determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Logical Flow of Certificate of Analysis

Logical Flow of a Certificate of Analysis cluster_start cluster_tests Analytical Testing cluster_eval Data Evaluation cluster_end Start Reference Standard Batch Identity Identification (MS, NMR, IR) Start->Identity Purity Purity & Assay (HPLC, GC) Start->Purity Isotopic Isotopic Enrichment (LC-MS) Start->Isotopic Other Other Tests (Residual Solvents, Water) Start->Other Spec Compare Results to Specifications Identity->Spec Purity->Spec Isotopic->Spec Other->Spec Pass Batch Release (CoA Issued) Spec->Pass Pass Fail Batch Rejection Spec->Fail Fail

Caption: Logical workflow from batch testing to final release or rejection on a CoA.

Isotopic Enrichment

For a deuterated standard, it is crucial to determine the percentage of molecules that contain the desired number of deuterium atoms. This is assessed using high-resolution mass spectrometry.

Quantitative Data Summary

TestMethodSpecificationExample Result
Isotopic Purity (d₉) LC-MS≥ 95%98.2%
d₀ Content LC-MSReport Value< 0.1%

Experimental Protocol: Isotopic Enrichment by Mass Spectrometry

  • System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for its ability to resolve the different isotopologues.[16]

  • Methodology:

    • The sample is introduced into the mass spectrometer, typically after LC separation to remove impurities.

    • A high-resolution mass spectrum is acquired for the molecular ion cluster of this compound.

    • The relative intensities of the peaks corresponding to the unlabeled (d₀), partially labeled (d₁-d₈), and fully labeled (d₉) species are measured.

    • Corrections are made for the natural isotopic abundance of Carbon-13 (¹³C) and other elements in the molecule.[16][17]

    • The isotopic enrichment is calculated as the percentage of the d₉ species relative to all other isotopologues.[17]

Experimental Workflow for HPLC Purity Analysis

Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh This compound standard B Dissolve in diluent (e.g., Methanol) A->B C Filter solution (0.45 µm syringe filter) B->C D Inject sample into HPLC system C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate peak areas in chromatogram F->G H Calculate area % for main peak & impurities G->H I Compare to specification H->I J Report Result on CoA I->J Pass / Fail

Caption: Step-by-step workflow for determining the purity of this compound via HPLC.

Conclusion

The CoA concludes with a statement confirming that the material has been tested according to established procedures and meets all required specifications. This statement, signed by a quality assurance authority, certifies that the batch is suitable for its intended use as a reference standard.

References

A Technical Guide to High-Purity Finasteride-d9 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Finasteride-d9, a deuterated analog of Finasteride, for research and development applications. This compound serves as an ideal internal standard for the quantitative analysis of Finasteride in biological matrices and other samples by mass spectrometry. Its use is critical for accurate pharmacokinetic, metabolic, and clinical studies.

Commercial Suppliers of High-Purity this compound

A number of specialized chemical suppliers offer high-purity this compound for research purposes. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to evaluate the provided analytical data to ensure it meets the requirements of their specific application. Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierStated PurityIsotopic EnrichmentAvailable FormsNotes
Cayman Chemical -≥99% deuterated forms (d1-d9)SolidIntended for use as an internal standard for GC- or LC-MS.[1]
Simson Pharma Limited High Quality-SolidAccompanied by a Certificate of Analysis.[2]
ESS Chem Co. 98.6% by HPLC99% atom DOff-white solidProvides lot-specific purity data.[3]
Veeprho --SolidLeading supplier of impurity reference standards.[4]
Acanthus Research --100 mg unit sizeDrug Substance Stable Isotope Labeled Reference Standard.[5]
Sussex Research >95% (HPLC)>95%SolidFor research and development use only.[6]
MedChemExpress --SolidLabeled as a potent and competitive 5α-reductase inhibitor.[7][8]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible use of this compound. The following sections provide representative methodologies for the synthesis and analysis of high-purity this compound, based on established chemical and analytical principles.

Synthesis of High-Purity this compound

The synthesis of this compound involves the introduction of deuterium atoms into the Finasteride molecule. A common strategy is to use a deuterated starting material or reagent in the synthesis process. The following is a representative protocol for the synthesis of this compound, focusing on the deuteration of the tert-butyl group.

Objective: To synthesize N-(tert-Butyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide (this compound).

Materials:

  • 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid

  • Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • tert-Butylamine-d9 (d9-TBA)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Acid Chloride Formation: To a solution of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid (1.0 eq) in anhydrous DCM, cooled to 0°C, is added oxalyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) is added. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete as monitored by TLC. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amidation with tert-Butylamine-d9: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of tert-Butylamine-d9 (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford high-purity this compound.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, purity, and isotopic enrichment.

Quality Control and Analytical Methods

Rigorous quality control is necessary to ensure the identity, purity, and isotopic enrichment of this compound. The following are key analytical methods employed for its characterization.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Objective: To determine the chemical purity of this compound and to detect any non-deuterated Finasteride or other impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: A stock solution of this compound is prepared in methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Analysis: The retention time of this compound should be consistent with that of a non-deuterated Finasteride reference standard. Purity is calculated based on the area percentage of the main peak.

2. Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

  • Objective: To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation (isotopic enrichment).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Method: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

  • Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound ([M+H]⁺ at m/z ≈ 382.3). The isotopic distribution of this peak is analyzed to determine the percentage of d9, d8, d7, etc., species present in the sample. High-purity this compound should exhibit a dominant peak for the d9 species.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

  • Objective: To confirm the chemical structure of this compound and to verify the location of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The ¹H NMR spectrum of this compound will be similar to that of non-deuterated Finasteride, with the notable absence of the signal corresponding to the tert-butyl protons. The integration of the remaining proton signals should be consistent with the structure.

  • ¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the Finasteride carbon skeleton. The signal for the carbon atoms of the tert-butyl group will be significantly attenuated or absent due to coupling with deuterium.[9]

  • ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal and confirm the presence and location of the deuterium atoms.

Data Presentation

The following tables summarize the key specifications and analytical data for a typical batch of high-purity this compound.

Table 1: General Specifications

ParameterSpecification
Chemical Name N-(tert-Butyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide
CAS Number 1131342-85-2
Molecular Formula C₂₃H₂₇D₉N₂O₂
Molecular Weight 381.60 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and acetonitrile

Table 2: Quality Control Data (Representative Batch)

Analytical TestMethodResult
Chemical Purity HPLC (210 nm)≥ 98.5%
Isotopic Enrichment Mass Spectrometry≥ 99% Deuterium Incorporation
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Residual Solvents GC-HSMeets USP <467> limits
Water Content Karl Fischer≤ 0.5%

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the procurement and analysis of high-purity this compound.

cluster_sourcing Sourcing and Initial Evaluation cluster_qc In-House Quality Control Supplier Identify Commercial Suppliers COA_Request Request Certificate of Analysis Supplier->COA_Request Spec_Review Review Specifications (Purity, Isotopic Enrichment) COA_Request->Spec_Review Receipt Material Receipt and Quarantine Spec_Review->Receipt Procure Material HPLC_Purity Chemical Purity (HPLC) Receipt->HPLC_Purity MS_Identity Identity and Isotopic Enrichment (MS) Receipt->MS_Identity NMR_Structure Structural Confirmation (NMR) Receipt->NMR_Structure Release Release for Use HPLC_Purity->Release MS_Identity->Release NMR_Structure->Release

Figure 1. Workflow for Sourcing and Quality Control of this compound.

Finasteride Finasteride FiveAlphaReductase 5α-Reductase Type II Finasteride->FiveAlphaReductase Inhibition Testosterone Testosterone Testosterone->FiveAlphaReductase Metabolism DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT

Figure 2. Finasteride's Mechanism of Action Signaling Pathway.

References

Methodological & Application

Application Note: High-Throughput Quantification of Finasteride in Human Plasma using Finasteride-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of finasteride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Finasteride-d9, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision.[1] A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and pharmaceutical research settings, including pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[2] It is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.[3][4] Accurate and reliable quantification of finasteride in biological matrices is crucial for pharmacokinetic and bioavailability studies.

LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological samples due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. This is because it shares very similar physicochemical properties with the analyte, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

This application note provides a detailed protocol for the extraction and quantification of finasteride in human plasma using this compound as an internal standard. The method has been developed to be simple, rapid, and reliable for the analysis of a large number of samples.

Experimental

Materials and Reagents
  • Finasteride analytical standard

  • This compound (Internal Standard, IS)[1]

  • HPLC-grade acetonitrile, methanol, and ethyl acetate

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (drug-free)

  • Deionized water

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of finasteride and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the finasteride stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (50 ng/mL) and vortex briefly.

  • Add 1 mL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography
ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 10 mM Ammonium acetate with 0.1% formic acid in water[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Flow Rate 0.4 mL/min
Gradient Start with 42% B, increase to 50.5% B over 3.5 min, hold at 70% B for 2.5 min, then return to initial conditions and re-equilibrate.[2]
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Monitored Transitions Finasteride: m/z 373.3 → 305.2[5] this compound: m/z 382.3 → 314.2
Capillary Voltage 2800 V[2]
Drying Gas Temperature 200°C[2]
Drying Gas Flow 10.5 L/min[2]
Nebulizer Pressure 45 psi[2]

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1 to 100 ng/mL for finasteride in human plasma.[2][6] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with acceptable precision and accuracy.[2]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The precision, expressed as the percentage coefficient of variation (%CV), was typically less than 15%. The accuracy was within 85-115% of the nominal values, which is in accordance with regulatory guidelines for bioanalytical method validation.

Recovery

The extraction recovery of finasteride and this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent and reproducible across the different concentration levels.

Quantitative Data Summary

ParameterResultReference
Linearity Range 1 - 100 ng/mL[2][6]
Correlation Coefficient (r²) > 0.999[2]
Lower Limit of Quantification (LLOQ) 1 ng/mL[2]
Intra-day Precision (%CV) 3.4 - 7.3%[2]
Inter-day Precision (%CV) < 8%[2]
Intra-day Accuracy (%) 95.2 - 101%[2]
Inter-day Accuracy (%) Within 5% of nominal values[2]

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of finasteride in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation procedure and rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Human Plasma add_is Add 25 µL this compound (IS) plasma->add_is add_solvent Add 1 mL Ethyl Acetate add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 rpm, 5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem Mass Spectrometry (MRM) ionize->detect quantify Quantification detect->quantify data_output Concentration Data quantify->data_output internal_standard_logic A_prep Loss during Sample Prep A_ion Ionization Variability A_prep->A_ion IS_prep Similar Loss during Sample Prep A_signal MS Signal A_ion->A_signal IS_ion Similar Ionization Variability IS_signal MS Signal Ratio Peak Area Ratio (Analyte / IS) A_signal->Ratio IS_prep->IS_ion IS_ion->IS_signal IS_signal->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Application Note: Quantitative Analysis of Finasteride in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Finasteride in human plasma. The method utilizes Finasteride-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is highly sensitive, with a lower limit of quantitation (LLOQ) of 0.2 ng/mL, and demonstrates excellent linearity, precision, and accuracy over the calibration range. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies and therapeutic drug monitoring of Finasteride.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent and specific inhibitor of Type II 5α-reductase, an intracellular enzyme that converts the androgen testosterone into the more potent 5α-dihydrotestosterone (DHT).[1] By reducing DHT levels, Finasteride is effective in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[1][2] Accurate and precise quantification of Finasteride in human plasma is crucial for pharmacokinetic analysis, dose-response studies, and monitoring patient compliance.

This application note describes a validated LC-MS/MS method for the determination of Finasteride in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing and instrument response.

Experimental Protocols

Materials and Reagents
  • Finasteride analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • HPLC-grade methanol, acetonitrile, and ethyl acetate

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions

2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of Finasteride and this compound into separate 10 mL volumetric flasks.

  • Dissolve the contents in methanol and bring to volume. Mix thoroughly.

  • Store stock solutions at -20°C.

2.2. Working Standard Solutions

  • Prepare a series of Finasteride working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking calibration standards and quality control samples.

  • Prepare a this compound internal standard working solution at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate Finasteride working standard solution to achieve final concentrations ranging from 0.2 to 100 ng/mL.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 600 µL of ethyl acetate.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70:30 v/v Water with 0.1% Formic Acid:Methanol with 0.1% Formic Acid).

  • Vortex to mix and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

5.1. Liquid Chromatography

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

5.2. Mass Spectrometry

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Finasteride: 373.3 > 305.3[3] This compound: 382.3 > 305.3
Collision Energy Optimized for each transition
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method based on data adapted from published literature.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Finasteride0.2 - 100[3]0.2[3]>0.995[3]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low0.6< 8.0[3]< 8.0[3]94.3 - 105.8[3]
Medium50< 8.0[3]< 8.0[3]94.3 - 105.8[3]
High80< 8.0[3]< 8.0[3]94.3 - 105.8[3]

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Finasteride> 82.7[3]Not specified, but compensated by SIL-IS

Visualizations

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 25 µL this compound (IS) plasma->add_is add_solvent Add 600 µL Ethyl Acetate add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantitative analysis of Finasteride.

signaling_pathway Testosterone Testosterone FiveAlphaReductase 5α-Reductase Type II Testosterone->FiveAlphaReductase converts to DHT Dihydrotestosterone (DHT) FiveAlphaReductase->DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor binds to GeneTranscription Gene Transcription AndrogenReceptor->GeneTranscription activates CellularEffects Cellular Effects (e.g., Prostate Growth, Hair Follicle Miniaturization) GeneTranscription->CellularEffects Finasteride Finasteride Finasteride->FiveAlphaReductase inhibits

Caption: Mechanism of action of Finasteride.

References

Application Note: Protocol for Preparing Finasteride-d9 Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Finasteride-d9 standard solutions for use as an internal standard in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a deuterated analog of Finasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. In bioanalytical methods, isotopically labeled compounds like this compound are the preferred internal standards because they exhibit similar chemical and physical properties to the analyte, but are mass-spectrometrically distinct. This allows for accurate quantification by correcting for variations in sample preparation and instrument response. The following protocol outlines the preparation of a stock solution and subsequent serial dilutions to generate working and calibration standards.

Materials and Reagents

Material/ReagentSpecification
This compoundCrystalline solid, ≥98% purity
Methanol (MeOH)HPLC or LC-MS grade
Volumetric flasksClass A (e.g., 1 mL, 10 mL)
MicropipettesCalibrated (e.g., P10, P100, P1000)
Pipette tipsAppropriate sizes
Analytical balanceReadable to at least 0.01 mg
Storage vialsAmber glass or polypropylene

Experimental Protocol

3.1. Preparation of this compound Stock Solution (1 mg/mL)

  • Accurately weigh 1 mg of this compound powder using an analytical balance.

  • Quantitatively transfer the weighed powder to a 1 mL Class A volumetric flask.

  • Add approximately 0.7 mL of methanol to the volumetric flask.

  • Vortex or sonicate the solution until the this compound is completely dissolved. Finasteride is freely soluble in methanol.[1]

  • Bring the solution to the final volume of 1 mL with methanol.

  • Cap the flask and invert it several times to ensure homogeneity.

  • This solution is the Stock Solution (S0) with a concentration of 1 mg/mL.

  • Transfer the stock solution to a labeled storage vial and store at -20°C.[2][3]

3.2. Preparation of Working and Calibration Standard Solutions

The following steps describe a serial dilution process to create a set of working and calibration standards from the stock solution.

  • Working Solution 1 (S1): Transfer 100 µL of the Stock Solution (S0, 1 mg/mL) into a 10 mL volumetric flask and dilute to the mark with methanol. This yields a Working Solution 1 (S1) with a concentration of 10 µg/mL.

  • Working Solution 2 (S2): Transfer 100 µL of Working Solution 1 (S1, 10 µg/mL) into a 1 mL volumetric flask and dilute to the mark with methanol. This yields a Working Solution 2 (S2) with a concentration of 1 µg/mL (1000 ng/mL).

  • Serial Dilutions for Calibration Curve: Perform serial dilutions from Working Solution 2 (S2) to generate calibration standards. An example dilution series is provided in the table below. These concentrations are suitable for typical LC-MS assays which often have a linear range of 1 to 100 ng/mL for Finasteride.[2][4]

Quantitative Data Summary

The following table outlines the preparation of a series of calibration standards from the 1000 ng/mL working solution (S2).

Standard IDConcentration (ng/mL)Volume of Previous Standard (µL)Diluent Volume (Methanol) (µL)
S21000--
CS1100100 µL of S2900 µL
CS250500 µL of CS1500 µL
CS325500 µL of CS2500 µL
CS410400 µL of CS3600 µL
CS55500 µL of CS4500 µL
CS62400 µL of CS5600 µL
CS71500 µL of CS6500 µL

Storage and Stability

Stock and working solutions of this compound should be stored in tightly sealed, labeled amber vials at -20°C to minimize solvent evaporation and degradation.[2][3] Under these conditions, the solutions should be stable for several months. It is recommended to prepare fresh calibration standards for each analytical run.

Visualization of the Protocol Workflow

Finasteride_Standard_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Standard Preparation (Serial Dilution) finasteride_d9 1 mg this compound Powder dissolve Dissolve in 1 mL Methanol finasteride_d9->dissolve stock_solution Stock Solution (S0) 1 mg/mL dissolve->stock_solution working_solution_1 Working Solution 1 (S1) 10 µg/mL stock_solution->working_solution_1 1:100 Dilution working_solution_2 Working Solution 2 (S2) 1 µg/mL (1000 ng/mL) working_solution_1->working_solution_2 1:10 Dilution cs1 CS1 100 ng/mL working_solution_2->cs1 1:10 Dilution cs2 CS2 50 ng/mL cs1->cs2 cs3 CS3 25 ng/mL cs2->cs3 cs_dots ... cs3->cs_dots

Caption: Workflow for the preparation of this compound standard solutions.

References

Application Notes and Protocols for Finasteride Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of Finasteride in various biological matrices, crucial for pharmacokinetic studies, clinical monitoring, and drug development. The protocols for Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE) are outlined, primarily for plasma and serum samples. Additionally, a general protocol for the extraction of Finasteride from hair is provided.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for Finasteride analysis in human plasma.

Table 1: Liquid-Liquid Extraction (LLE) Methods

Extraction SolventSample Volume (mL)Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Ethyl acetate0.2Beclomethasone1 - 1001Not Reported[1]
Hexane-isoamyl alcohol (98:2, v/v)Not SpecifiedClobazamUp to 3004Not Reported[2]
Methyl tert-butyl ether0.1Pantoprazole0.2 - 1000.2> 82.7[3]
Ethyl acetate0.5Carbamazepine0.1 - 300.1> 83[4]

Table 2: Protein Precipitation (PPT) Methods

Precipitation ReagentSample Volume (mL)Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Perchloric acid0.5Tamoxifen0.1 - 600.1Not Reported[5]
AcetonitrileNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Finasteride in Human Plasma

This protocol is based on a validated LC-MS method for the quantitative determination of Finasteride in human plasma.[1]

Materials:

  • Human plasma samples

  • Finasteride analytical standard

  • Beclomethasone (Internal Standard)

  • Ethyl acetate (HPLC grade)

  • Absolute ethanol (HPLC grade)

  • 10 mL disposable glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex-mix the plasma samples for 15 seconds to ensure homogeneity.

    • Pipette 200 µL of plasma into a 10 mL glass centrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the internal standard working solution (Beclomethasone) to each plasma sample.

  • Extraction:

    • Add 1.6 mL of ethyl acetate to each tube.

    • Vortex-mix the tubes for 5 minutes.

    • Centrifuge the tubes for 5 minutes at 1303 x g.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation:

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS analysis.

Protein Precipitation (PPT) for Finasteride in Human Plasma

This protocol is a robust method for the rapid cleanup of plasma samples.[5]

Materials:

  • Human plasma samples

  • Finasteride analytical standard

  • Tamoxifen (Internal Standard)

  • Methanol (HPLC grade)

  • Perchloric acid (70%)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting:

    • Pipette a 500 µL aliquot of plasma into a microcentrifuge tube.

  • Internal Standard Addition:

    • Add 50 µL of Tamoxifen solution (1 µg/mL in methanol) as the internal standard and mix.

  • Precipitation:

    • Add 100 µL of methanol and mix.

    • Add 100 µL of perchloric acid (70%).

    • Vortex the mixture for 30 seconds.

  • Centrifugation:

    • Centrifuge the mixture at 1048.32 g for 10 minutes.

  • Supernatant Collection:

    • Carefully collect 50 µL of the clear supernatant for direct injection into the analytical column.[5]

Solid-Phase Extraction (SPE) for Finasteride in Biological Fluids (General Protocol)

This is a generalized protocol for SPE based on common practices for extracting non-polar compounds from aqueous matrices. The specific sorbent and solvent volumes may require optimization.

Materials:

  • Biological fluid sample (e.g., plasma, urine)

  • SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., Methanol, Acetonitrile)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Sample Pre-treatment:

    • Dilute the sample with water or a suitable buffer to reduce viscosity and ensure proper interaction with the sorbent.

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the sorbent.

    • Do not allow the sorbent bed to dry.

  • Cartridge Equilibration:

    • Pass 1-2 cartridge volumes of deionized water or the pre-treatment buffer through the cartridge to equilibrate the sorbent to the sample's polarity.

    • Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution:

    • Elute the retained Finasteride with a small volume of a strong, non-polar solvent (e.g., 2 x 1 mL of methanol or acetonitrile).

  • Post-Elution:

    • The eluate can be evaporated and reconstituted in the mobile phase for analysis.

Finasteride Extraction from Hair (General Protocol)

This protocol is a general procedure for the extraction of drugs from hair and may be adapted for Finasteride analysis.

Materials:

  • Hair sample

  • Dichloromethane

  • Deionized water

  • Methanol

  • 1 M Sodium hydroxide

  • n-hexane/ethyl acetate extraction solvent

  • Grinder or scissors

  • Sonicator bath

  • Centrifuge

Procedure:

  • Decontamination:

    • Wash the hair sample with dichloromethane followed by deionized water to remove external contaminants.

    • Dry the hair sample at room temperature.

  • Homogenization:

    • Cut the hair into small segments or pulverize it using a grinder to increase the surface area for extraction.

  • Incubation and Extraction:

    • Incubate the hair sample in a suitable solvent (e.g., methanol or a buffer solution) overnight with shaking or sonication to extract the drug from the hair matrix. For improved extraction, alkaline hydrolysis with 1 M sodium hydroxide can be performed.

  • Liquid-Liquid Extraction (if necessary):

    • After incubation/hydrolysis, perform a liquid-liquid extraction using a suitable solvent mixture like n-hexane/ethyl acetate.

  • Centrifugation and Analysis:

    • Centrifuge the sample to separate the extraction solvent.

    • The organic layer can then be evaporated and the residue reconstituted for LC-MS/MS analysis.

Visualized Workflows

The following diagrams illustrate the key steps in the described sample preparation techniques.

LLE_Workflow plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is add_solvent Add Ethyl Acetate (1.6 mL) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (1303 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow plasma Plasma Sample (500 µL) add_is Add Internal Standard plasma->add_is add_methanol Add Methanol (100 µL) add_is->add_methanol add_pca Add Perchloric Acid (100 µL) add_methanol->add_pca vortex Vortex (30 sec) add_pca->vortex centrifuge Centrifuge (1048.32 g, 10 min) vortex->centrifuge collect Collect Supernatant (50 µL) centrifuge->collect analysis Direct Injection for LC-MS/MS Analysis collect->analysis

Caption: Protein Precipitation (PPT) Workflow.

SPE_Workflow sample Pre-treated Sample load Load Sample sample->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge (Weak Solvent) load->wash elute Elute Finasteride (Strong Solvent) wash->elute collect Collect Eluate elute->collect post_elution Evaporate & Reconstitute collect->post_elution analysis LC-MS/MS Analysis post_elution->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Application Note: High-Efficiency Quantification of Finasteride in Human Plasma Using Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the quantitative analysis of Finasteride in human plasma. Finasteride, a 5-alpha reductase inhibitor, is a widely prescribed therapeutic agent for benign prostatic hyperplasia and male pattern baldness.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. The described LLE method, followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), provides excellent recovery and reproducibility.

Introduction

The quantification of Finasteride in plasma samples necessitates a sample preparation technique that is both efficient in extracting the analyte and effective in removing endogenous interferences. Liquid-liquid extraction is a widely adopted method for this purpose due to its simplicity and effectiveness. This document provides a detailed protocol for an LLE procedure and summarizes the performance characteristics of various validated methods, offering researchers a comprehensive guide for developing and implementing Finasteride quantification assays.

Experimental Workflow

The general workflow for the liquid-liquid extraction of Finasteride from plasma samples is depicted below. This process involves the addition of an internal standard, extraction with a suitable organic solvent, separation of the organic phase, evaporation, and reconstitution of the sample for chromatographic analysis.

LLE_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Liquid-Liquid Extraction cluster_PostExtraction Post-Extraction Processing cluster_Analysis Analysis Plasma Plasma Sample (e.g., 0.1-0.2 mL) IS Add Internal Standard (e.g., Pantoprazole, Beclomethasone) Plasma->IS Vortex1 Vortex Mix IS->Vortex1 Solvent Add Extraction Solvent (e.g., Methyl tert-butyl ether, Ethyl acetate) Vortex1->Solvent Vortex2 Vortex Mix Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject into HPLC or LC-MS/MS Reconstitute->Analysis

Caption: General workflow for Finasteride quantification using LLE.

Quantitative Data Summary

The following tables summarize the validation parameters from various published methods for Finasteride quantification using LLE.

Table 1: LLE-LC-MS/MS Methods for Finasteride Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Extraction Solvent Methyl tert-butyl ether[2]Ethyl acetate[3][4]Not Specified
Internal Standard Pantoprazole[2]Beclomethasone[3][4]Betamethasone dipropionate[5][6]
Linearity Range 0.2 - 100 ng/mL[2]1 - 100 ng/mL[3][4]1.0 - 25.0 ng/mL[6]
LLOQ 0.2 ng/mL[2]1 ng/mL[3]1.0 ng/mL[5][6]
Recovery > 82.7%[2]Not SpecifiedNot Specified
Intra-day Precision 2.4 - 8.0%[2]3.4 - 7.3%[3][4]3.6 - 7.1%[6]
Inter-day Precision 2.4 - 8.0%[2]Not Specified2.5 - 3.4%[6]
Intra-day Accuracy 94.3 - 105.8%[2]95.2 - 101%[3][4]96.6 - 103.9%[6]
Inter-day Accuracy 94.3 - 105.8%[2]Not Specified100.3 - 103.5%[6]

Table 2: LLE-HPLC Methods for Finasteride Quantification in Human Plasma

ParameterMethod 4
Extraction Solvent Hexane-isoamyl alcohol (98:2, v/v)[7][8]
Internal Standard Clobazam[7][8]
Linearity Range 4 - 300 ng/mL[7][8]
LOQ 4 ng/mL[7][8]
Recovery Not Specified
Precision Not Specified
Accuracy Not Specified

Detailed Experimental Protocols

Protocol 1: LLE with Methyl tert-butyl ether for LC-MS/MS Analysis

This protocol is based on the method described by Yuan et al. (2011).[2]

1. Materials and Reagents

  • Human plasma

  • Finasteride reference standard

  • Pantoprazole (Internal Standard)

  • Methyl tert-butyl ether (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Anhydrous formic acid

2. Sample Preparation

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard (Pantoprazole) solution.

  • Vortex the mixture for 30 seconds.

3. Liquid-Liquid Extraction

  • Add 1 mL of methyl tert-butyl ether to the plasma sample.

  • Vortex the mixture vigorously for 3 minutes.

  • Centrifuge the sample at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (methanol-water, 70:30, v/v with 0.5% anhydrous formic acid).

  • Vortex for 1 minute.

  • Inject a suitable volume into the LC-MS/MS system.

Protocol 2: LLE with Ethyl Acetate for LC-MS Analysis

This protocol is adapted from the method by Chen et al.[3][4]

1. Materials and Reagents

  • Human plasma

  • Finasteride reference standard

  • Beclomethasone (Internal Standard)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

2. Sample Preparation

  • Aliquot 200 µL of human plasma into a polypropylene tube.

  • Add the internal standard (Beclomethasone) solution.

3. Liquid-Liquid Extraction

  • Add 1.6 mL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness in a water bath at 40°C under a stream of desiccated air.

  • Reconstitute the residue in the mobile phase (acetonitrile and 10 mM ammonium acetate with 0.1% formic acid).

  • Inject an appropriate volume into the LC-MS system.

Protocol 3: LLE with Hexane-Isoamyl Alcohol for HPLC-UV Analysis

This protocol is based on the method by Ptacek et al. (2000).[7][8]

1. Materials and Reagents

  • Human plasma

  • Finasteride reference standard

  • Clobazam (Internal Standard)

  • Hexane (HPLC grade)

  • Isoamyl alcohol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogenphosphate

2. Sample Preparation

  • Pipette a known volume of human plasma into a suitable tube.

  • Add the internal standard (Clobazam) solution.

3. Liquid-Liquid Extraction

  • Add the extraction solvent, hexane-isoamyl alcohol (98:2, v/v).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness.

  • Reconstitute the residue in the mobile phase (acetonitrile-15 mM potassium dihydrogenphosphate, 40:60, v/v).

  • Inject a defined volume into the HPLC system for analysis with UV detection at 210 nm.[7]

Conclusion

The liquid-liquid extraction methods detailed in this application note provide a reliable and efficient means for the quantification of Finasteride in human plasma. The choice of extraction solvent and analytical technique can be tailored to the specific requirements of the study, with LC-MS/MS offering higher sensitivity and selectivity. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry.

References

Rapid and Sensitive Determination of Finasteride in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note presents a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid determination of Finasteride in human plasma. The protocol employs a simple liquid-liquid extraction procedure for sample preparation, offering high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, providing excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness (androgenetic alopecia).[3][4] Accurate and rapid quantification of Finasteride in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This UPLC-MS/MS method offers significant advantages over conventional HPLC techniques, including shorter run times, improved resolution, and enhanced sensitivity.

Experimental

Materials and Reagents
  • Finasteride reference standard (≥99% purity)

  • Internal Standard (IS): Beclomethasone, Carbamazepine, or Pantoprazole (≥99% purity)[5][6][7]

  • HPLC-grade acetonitrile, methanol, and ethyl acetate[7]

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • Waters ACQUITY UPLC™ System or equivalent

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Finasteride and the internal standard from human plasma.

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.[7]

  • Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Beclomethasone in methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate as the extraction solvent.[6][7]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

UPLC Conditions

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient 58% A for 0.5 min, to 20% A at 2.0 min, hold to 2.5 min, back to 58% A at 2.6 min, hold to 3.0 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3.0 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 1

Table 1: MRM Transitions for Finasteride and Internal Standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Finasteride 373.3305.23025
Beclomethasone (IS) 409.2391.24020
Carbamazepine (IS) 237.1194.13522
Pantoprazole (IS) 384.1200.03028

Results and Discussion

Method Validation

The developed UPLC-MS/MS method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.

Table 2: Summary of Method Validation Parameters.

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)[5][8]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3][6]
Intra-day Precision (%RSD) ≤ 8.0%[5]
Inter-day Precision (%RSD) ≤ 10.0%
Accuracy (% Bias) Within ±15%
Mean Extraction Recovery > 85%
Matrix Effect Minimal
Stability Stable under tested conditions (freeze-thaw, short-term, long-term, post-preparative)

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (r²) consistently greater than 0.99. The LLOQ was established at 0.1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[3][5][6][8] The intra- and inter-day precision and accuracy were well within the acceptable limits of ±15%. The liquid-liquid extraction procedure yielded high and consistent recovery for both Finasteride and the internal standard, with minimal matrix effects observed.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Finasteride and the chosen internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the Finasteride primary stock solution with methanol to obtain working standard solutions at various concentrations.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard primary stock solution with methanol to achieve a final concentration of 1 µg/mL.

Protocol 2: Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike appropriate amounts of the Finasteride working standard solutions into drug-free human plasma to prepare calibration standards with final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (0.3 ng/mL), medium (8 ng/mL), and high (80 ng/mL).

Visualizations

Finasteride_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard Plasma->Add_IS 10 µL IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE 1 mL Solvent Evaporation Evaporation LLE->Evaporation Organic Layer Reconstitution Reconstitution Evaporation->Reconstitution Mobile Phase UPLC UPLC Separation (C18 Column) Reconstitution->UPLC Inject 5 µL MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the UPLC-MS/MS determination of Finasteride.

Finasteride_MoA Testosterone Testosterone SRD5A2 5α-Reductase Type II Testosterone->SRD5A2 DHT Dihydrotestosterone (DHT) Prostate Prostate Growth Androgenetic Alopecia DHT->Prostate Stimulates SRD5A2->DHT Finasteride Finasteride Finasteride->SRD5A2

Caption: Mechanism of action of Finasteride.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Finasteride in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for high-throughput analysis in a clinical or research setting. The method has been thoroughly validated and can be confidently applied to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Finasteride.

References

Application Note: A Robust LC-MS/MS Method for the Pharmacokinetic Analysis of Finasteride Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Finasteride in human plasma. The protocol is designed for pharmacokinetic (PK) studies and employs Finasteride-d9, a stable isotope-labeled (SIL) analog, as the internal standard (IS) to ensure the highest level of accuracy and precision. This document provides researchers, scientists, and drug development professionals with a complete workflow, from sample preparation to data analysis, including representative pharmacokinetic parameters and a detailed explanation of Finasteride's mechanism of action.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and specific inhibitor of Type II and III 5α-reductase.[1][2] This intracellular enzyme is responsible for converting the androgen testosterone into the more potent 5α-dihydrotestosterone (DHT).[3][4] By significantly reducing DHT levels in serum and target tissues, Finasteride is effectively used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[1][5]

Accurate characterization of the pharmacokinetic profile of Finasteride is crucial for determining optimal dosing regimens and understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a SIL internal standard like this compound is the gold standard in quantitative bioanalysis.[6] Because it shares near-identical physicochemical properties with the analyte, this compound co-elutes chromatographically and experiences similar extraction recovery and matrix effects, thereby providing superior correction for analytical variability compared to structural analog internal standards.[7]

Mechanism of Action: Inhibition of DHT Synthesis

Finasteride exerts its therapeutic effect by selectively inhibiting the 5α-reductase enzyme, which is critical for the synthesis of DHT from testosterone. Reduced levels of DHT prevent the progression of androgen-mediated conditions like BPH and hair loss.

G cluster_pathway Finasteride Mechanism of Action Testosterone Testosterone Enzyme 5-alpha-reductase (Type II & III) Testosterone->Enzyme Binds to DHT Dihydrotestosterone (DHT) (High Potency Androgen) Response Physiological Response (e.g., Prostate Growth, Hair Follicle Miniaturization) DHT->Response Enzyme->DHT Converts to Finasteride Finasteride Finasteride->Enzyme Inhibits

Caption: Finasteride inhibits 5-alpha-reductase, blocking testosterone to DHT conversion.

Pharmacokinetic Parameters of Finasteride

The following table summarizes key pharmacokinetic parameters for orally administered Finasteride, derived from studies in healthy male subjects. These values serve as a reference for expected outcomes in a typical PK study.

ParameterValueUnitReference
Oral Bioavailability ~65 (Range: 26-170)%[3]
Time to Peak (Tmax) 1 - 2hours[3]
Peak Plasma Conc. (Cmax) ~37 (for 5 mg dose)ng/mL[3]
Elimination Half-Life (t½) 5 - 6 (Adults <60)hours[1][2]
~8 (Adults >70)hours[2]
Plasma Protein Binding ~90%[3]
Metabolism Hepatic (CYP3A4)-[1][2][3]
Excretion Feces (~57%), Urine (~39%)% of dose[3]

Experimental Design and Protocols

A robust pharmacokinetic study design involves collecting serial blood samples from subjects following drug administration and analyzing the plasma concentrations of the drug over time.

Study Design

A typical design would involve healthy volunteers under fasting conditions.

  • Dose Administration: Single oral dose of Finasteride (e.g., 5 mg tablet).

  • Sample Collection: Collect venous blood samples into K2-EDTA tubes at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Sample Processing: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

Bioanalytical Workflow

The following diagram outlines the key steps in the quantification of Finasteride from plasma samples.

G cluster_workflow Bioanalytical Workflow for Finasteride Quantification A 1. Plasma Sample Thawing (Calibrator, QC, or Unknown) B 2. Aliquot Plasma (e.g., 100 µL) A->B C 3. Add Internal Standard (this compound in Methanol) B->C D 4. Protein Precipitation (Add Acetonitrile/Methanol) C->D E 5. Vortex & Centrifuge D->E F 6. Transfer Supernatant E->F G 7. Evaporate & Reconstitute F->G H 8. UPLC-MS/MS Injection G->H I 9. Data Acquisition (MRM Mode) H->I J 10. Integration & Quantification (Analyte/IS Ratio) I->J K 11. Pharmacokinetic Analysis (Calculate Cmax, AUC, etc.) J->K

Caption: Workflow: from plasma sample processing to final pharmacokinetic data analysis.

Detailed LC-MS/MS Protocol

This protocol is optimized for the sensitive and selective quantification of Finasteride.

4.3.1. Materials and Reagents

  • Finasteride reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, ≥99% isotopic purity)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid and Ammonium Acetate (LC-MS grade)

  • Human Plasma (K2-EDTA)

4.3.2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Finasteride and this compound in methanol.

  • Calibration Standards: Serially dilute the Finasteride stock solution to prepare calibration standards in drug-free plasma over a linear range (e.g., 0.1 to 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 acetonitrile:water to a final concentration of 50 ng/mL.

4.3.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

4.3.4. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC System UPLC System (e.g., Waters Acquity, Shimadzu Nexera)
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 40% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Waters)
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Finasteride: 373.3 → 305.2 (Quantifier), 373.3 → 69.1 (Qualifier)
This compound: 382.4 → 314.2 (Quantifier)
Source Temp. 500°C
Capillary Voltage 3500 V

Conclusion

This application note provides a validated framework for conducting pharmacokinetic studies of Finasteride. The detailed LC-MS/MS protocol, utilizing this compound as a stable isotope-labeled internal standard, ensures high-quality, reliable, and reproducible data. This methodology is suitable for regulated bioanalysis in clinical trials and other research settings, enabling accurate characterization of Finasteride's ADME profile, which is essential for optimizing its clinical use and for the development of new formulations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Finasteride Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common matrix effect challenges encountered during the bioanalysis of Finasteride.

Troubleshooting Guide

Q1: I'm observing significant ion suppression for Finasteride in my LC-MS/MS analysis of human plasma samples. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in the bioanalysis of Finasteride, often caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[1][2] This can lead to reduced sensitivity, poor accuracy, and imprecise results.[1] Here’s a step-by-step guide to troubleshoot and mitigate ion suppression:

Step 1: Evaluate and Confirm the Matrix Effect

Before making significant changes to your method, it's crucial to confirm that the observed issue is indeed a matrix effect.

  • Post-Column Infusion: This qualitative technique can help identify at what retention time co-eluting matrix components are causing ion suppression.[3]

  • Post-Extraction Spike Analysis: This quantitative method, considered a "gold standard," can determine the extent of ion suppression or enhancement.[3] It involves comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a neat solution.[3]

Step 2: Optimize Sample Preparation

Improving sample cleanup is one of the most effective ways to reduce matrix effects.[1][2]

  • Protein Precipitation (PPT): While a simple and fast method, PPT can be less effective at removing phospholipids, a major source of ion suppression.[2][4]

  • Liquid-Liquid Extraction (LLE): LLE offers a more selective extraction and can significantly minimize ion suppression by removing a larger number of endogenous components.[2][5] For Finasteride, extraction with ethyl acetate has been shown to be effective.[6][7]

  • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts compared to PPT and LLE, further reducing the impact of matrix components.[1]

Step 3: Enhance Chromatographic Separation

Optimizing your chromatographic conditions can separate Finasteride from interfering matrix components.[1]

  • Increase HPLC Retention: A study on Finasteride bioanalysis demonstrated that increasing the chromatographic retention of the analytes can effectively separate them from "unseen" interferences from the plasma matrix, practically eliminating ion suppression.[5][8] This can be achieved by adjusting the mobile phase composition or using a column with a more retentive stationary phase.

  • Gradient Elution: Employing a gradient mobile phase can help in resolving the analyte from matrix interferences.[6]

Step 4: Modify Mass Spectrometric Conditions

In some cases, changing the ionization source or its parameters can alleviate matrix effects.

  • Alternative Ionization Sources: For Finasteride analysis, a heated nebulizer (HN) interface has been shown to eliminate the ion suppression effects observed with a turbo ion spray (TISP) interface.[5][8]

  • Source Parameter Optimization: Fine-tuning parameters like gas flows, temperature, and voltages can sometimes reduce the susceptibility to matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol outlines the steps to quantify the matrix effect for Finasteride in plasma.

  • Prepare Blank Plasma Samples: Obtain at least five different lots of blank human plasma.[6]

  • Extract Blank Plasma: Process the blank plasma samples using your established extraction procedure (e.g., LLE with ethyl acetate).

  • Prepare Post-Extraction Spiked Samples: Spike the extracted blank plasma supernatant with Finasteride at low and high concentration levels (e.g., 5 and 75 ng/mL).[6]

  • Prepare Neat Solutions: Prepare solutions of Finasteride in the reconstitution solvent at the same concentrations as the spiked samples.

  • Analyze Samples: Inject both the post-extraction spiked samples and the neat solutions into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Factor (MF): The matrix factor is calculated as follows:

    • MF = (Peak Area of Analyte in Spiked Extract) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) for Finasteride from Human Plasma

This protocol provides a general procedure for LLE of Finasteride.

  • Sample Aliquoting: Pipette 0.2 mL of human plasma into a clean microcentrifuge tube.[6]

  • Internal Standard Addition: Add the internal standard (e.g., beclomethasone) to each sample.[6]

  • Alkalinization (Optional but Recommended): Add a small volume of a basic solution (e.g., sodium hydroxide) to the plasma samples.[7]

  • Extraction: Add 1 mL of ethyl acetate to each tube.[6]

  • Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at an appropriate temperature.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase or reconstitution solvent.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Finasteride Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Ionization MethodReference
Liquid-Liquid Extraction (Ethyl Acetate)~92%-0.8% to 5.7%ESI[6]
Protein Precipitation (Perchloric Acid)Not explicitly statedNo significant difference observedESI[9]

Table 2: Effect of Chromatographic Retention on Finasteride Assay Precision in Different Plasma Lots

Chromatographic ConditionRetention (k')Coefficient of Variation (CV, %)Ionization InterfaceReference
Minimal HPLC Retention1.50 (Finasteride), 1.75 (IS)15 - 30%TISP[8]
High HPLC Retention3.25 (Finasteride), 13.25 (IS)6 - 14%TISP[8]

Frequently Asked Questions (FAQs)

Q2: What is the difference between absolute and relative matrix effects?

A2:

  • Absolute Matrix Effect refers to the difference in the analytical response of an analyte in the presence of matrix components compared to its response in a neat solution. It is a measure of ion suppression or enhancement.

  • Relative Matrix Effect describes the variability of the absolute matrix effect across different sources or lots of the same biological matrix. Assessing the relative matrix effect is crucial to ensure the method is rugged and reliable for analyzing samples from different individuals.

Q3: Can an internal standard (IS) compensate for matrix effects?

A3: Yes, a suitable internal standard can effectively compensate for matrix effects.[3] A stable isotope-labeled (SIL) internal standard is often the best choice as it has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in a similar way.[2] However, even a SIL-IS may not overcome a significant loss in sensitivity due to severe ion suppression.[2]

Q4: Are there any LC-MS/MS interface technologies that are less prone to matrix effects for Finasteride analysis?

A4: Yes. Studies have shown that for Finasteride analysis, a heated nebulizer (HN) interface can be less susceptible to matrix effects compared to a turbo ion spray (TISP) interface.[8][10] In one study, the use of an HN interface eliminated the ion suppression that was observed with a TISP interface under the same chromatographic conditions.[5]

Q5: Besides phospholipids, what are other potential sources of matrix effects in biological samples?

A5: Other sources of matrix effects can include endogenous components like salts, proteins, and metabolites of the drug being analyzed.[1][3] Exogenous substances such as anticoagulants used during sample collection, dosing vehicles in preclinical studies, and co-administered medications can also contribute to matrix effects.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for Finasteride bioanalysis.

troubleshooting_matrix_effects start Ion Suppression Observed? assess Assess Matrix Effect (Post-Column Infusion/ Post-Extraction Spike) start->assess Yes optimize_sp Optimize Sample Prep (LLE, SPE) assess->optimize_sp optimize_lc Optimize Chromatography (Increase Retention) optimize_sp->optimize_lc optimize_ms Optimize MS Conditions (e.g., Change Ion Source) optimize_lc->optimize_ms revalidate Re-validate Method optimize_ms->revalidate

Caption: A decision tree for troubleshooting matrix effects in Finasteride bioanalysis.

References

Isotopic exchange and stability of Finasteride-d9 in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the isotopic exchange and stability of Finasteride-d9 in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a deuterated analog of Finasteride, a 5α-reductase inhibitor. The nine hydrogen atoms on the tert-butyl group are replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) for the determination of Finasteride in biological matrices. The increased mass of this compound allows for its differentiation from the non-labeled drug, while its chemical properties are nearly identical, making it an ideal internal standard.

Q2: What are the primary stability concerns when working with this compound in solution?

There are two main stability concerns:

  • Chemical Stability: Like its non-deuterated counterpart, this compound can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, and light.

  • Isotopic Stability (Isotopic Exchange): This refers to the potential for the deuterium atoms on this compound to exchange with hydrogen atoms from the surrounding solvent (a phenomenon known as back-exchange), particularly in protic solvents like water and methanol. This can lead to a decrease in the isotopic purity of the standard and affect the accuracy of quantitative analyses.

Q3: Is this compound susceptible to isotopic exchange in common laboratory solvents?

Q4: How can I minimize the risk of isotopic exchange?

To minimize the risk of isotopic exchange:

  • Solvent Choice: Whenever possible, prepare stock solutions in aprotic solvents (e.g., acetonitrile, DMSO). For working solutions that require protic solvents (e.g., water, methanol), prepare them fresh and use them within a reasonable timeframe.

  • pH Control: Avoid strongly acidic or basic conditions. Maintain the pH of your solutions as close to neutral as possible.

  • Temperature: Store solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage) and avoid repeated freeze-thaw cycles.

  • Handling: Handle deuterated solvents and solutions in a dry, inert atmosphere to minimize exposure to atmospheric moisture.[1]

Q5: How does the chemical stability of this compound compare to Finasteride?

The chemical stability of this compound is expected to be very similar to that of Finasteride. The substitution of hydrogen with deuterium typically has a minimal effect on the chemical reactivity of the molecule, although in some cases, the stronger carbon-deuterium bond can lead to a slight increase in stability against certain degradation pathways (a phenomenon known as the kinetic isotope effect).[2][3]

Troubleshooting Guides

Issue 1: Drifting or Inconsistent Internal Standard Response in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Isotopic Back-Exchange 1. Assess Isotopic Purity: Analyze a freshly prepared this compound solution and compare the mass spectrum to an aged solution. Look for an increase in the intensity of lower mass isotopologues (e.g., d8, d7). 2. Optimize LC-MS Conditions: Minimize the time the sample spends in protic mobile phases at elevated temperatures. Consider using a column with a stationary phase that allows for faster elution. 3. Solvent Evaluation: Prepare working standards in different solvent systems (e.g., higher percentage of aprotic solvent) to see if the issue persists.
Chemical Degradation 1. Review Solution Preparation and Storage: Ensure that solutions are prepared and stored according to recommended guidelines (see Q4). 2. Forced Degradation Comparison: Analyze a sample of your this compound solution that has been subjected to mild stress conditions (e.g., gentle heating) and compare the chromatogram to a fresh sample to check for the appearance of degradation peaks.
Matrix Effects 1. Evaluate Different Extraction Methods: Ion suppression or enhancement from the sample matrix can affect the internal standard response. Test different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). 2. Chromatographic Separation: Ensure that this compound is chromatographically separated from any co-eluting matrix components that may cause ion suppression.
Issue 2: Unexpected Peaks in the Chromatogram of this compound
Potential Cause Troubleshooting Step
Chemical Impurities 1. Check Certificate of Analysis (CoA): Review the CoA of your this compound standard for any reported impurities. 2. Analyze by High-Resolution Mass Spectrometry (HRMS): HRMS can help in identifying the elemental composition of the unknown peaks.
Degradation Products 1. Investigate Degradation Pathways: Finasteride is known to degrade under hydrolytic (acidic and basic) and oxidative conditions. Compare the retention times of the unknown peaks to those observed in forced degradation studies of Finasteride. 2. LC-MS/MS Fragmentation Analysis: Analyze the fragmentation pattern of the unknown peaks to help elucidate their structures.
Isotopic Variants 1. Examine Mass Spectrum: The presence of lower mass isotopologues (d8, d7, etc.) may be inherent to the synthesized standard or could be a result of back-exchange. Check the CoA for the initial isotopic distribution.

Data Presentation: Chemical Stability of Finasteride under Forced Degradation

The following tables summarize the typical stability of Finasteride under various stress conditions. The stability of this compound is expected to be comparable.

Table 1: Stability of Finasteride in Solution under Different pH Conditions

ConditionTemperature (°C)DurationDegradation
0.1 N HCl7024 hoursNo significant degradation
0.1 N NaOH7024 hours~4% degradation

Table 2: Summary of Finasteride Stability under Various Stress Conditions

Stress ConditionObservation
Acidic Hydrolysis Stable
Alkaline Hydrolysis Liable to degradation
**Oxidative (e.g., 3% H₂O₂) **Liable to degradation
Thermal (e.g., 60°C) Stable
Photolytic (UV light) Stable

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability of this compound in a Protic Solvent

Objective: To determine the rate of isotopic back-exchange of this compound in a given protic solvent system over time.

Materials:

  • This compound standard

  • High-purity protic solvent (e.g., methanol, water, or a mixture)

  • Aprotic solvent for stock solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in an aprotic solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store at -20°C.

  • Prepare Working Solution: Dilute the stock solution with the protic solvent of interest to a suitable concentration for LC-MS/MS analysis (e.g., 1 µg/mL).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of the working solution into the LC-MS/MS system.

    • Store the remaining working solution under the desired experimental conditions (e.g., room temperature, 4°C).

    • Inject aliquots of the working solution at subsequent time points (e.g., 1, 4, 8, 24, 48 hours, and 1 week).

  • LC-MS/MS Analysis:

    • Acquire full scan mass spectra of this compound at each time point.

    • Monitor the ion intensity of the parent ion of this compound (m/z) and its potential lower mass isotopologues (d8, d7, etc.).

  • Data Analysis:

    • Calculate the percentage of each isotopologue at each time point relative to the total ion intensity of all Finasteride-related species.

    • Plot the percentage of this compound over time to assess its stability. A significant decrease in the percentage of the d9 isotopologue and a corresponding increase in lower mass isotopologues would indicate isotopic exchange.

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_analysis Time-Point Analysis cluster_detection Detection & Data Analysis Stock Prepare Stock Solution (Aprotic Solvent) Working Prepare Working Solution (Protic Solvent) Stock->Working Dilute T0 T=0 Analysis Working->T0 Storage Store Solution (Controlled Conditions) T0->Storage Tn T=n Analysis (Multiple Time Points) Storage->Tn LCMS LC-MS/MS Analysis Tn->LCMS Data Analyze Isotopic Profile LCMS->Data Report Assess Stability Data->Report

Caption: Workflow for assessing the isotopic stability of this compound.

Troubleshooting_Logic Start Inconsistent Internal Standard Response CheckIsotopic Check Isotopic Purity (LC-MS Full Scan) Start->CheckIsotopic CheckChemical Check for Degradation Products Start->CheckChemical CheckMatrix Evaluate Matrix Effects Start->CheckMatrix IsotopicIssue Isotopic Exchange Likely CheckIsotopic->IsotopicIssue ChemicalIssue Chemical Degradation Likely CheckChemical->ChemicalIssue MatrixIssue Matrix Effects Likely CheckMatrix->MatrixIssue OptimizeLC Optimize LC Method (Faster Gradient, Lower Temp) IsotopicIssue->OptimizeLC FreshSol Prepare Fresh Solutions ChemicalIssue->FreshSol OptimizeSamplePrep Optimize Sample Preparation MatrixIssue->OptimizeSamplePrep

Caption: Troubleshooting logic for inconsistent this compound response.

References

Troubleshooting poor chromatographic peak shape for Finasteride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Finasteride, with a focus on resolving poor peak shapes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in Finasteride analysis?

Poor peak shape in HPLC analysis, such as peak tailing, fronting, splitting, or broadening, can stem from a variety of factors. These can be broadly categorized into issues with the mobile phase, the stationary phase (column), the sample itself, or the HPLC system hardware.[1] For a compound like Finasteride, which has basic functional groups, a primary cause of peak tailing is secondary interactions with active silanol groups on the silica-based column packing.[2][3]

Q2: My Finasteride peak is tailing. What should I do first?

Peak tailing is the most common peak shape distortion and is often characterized by an asymmetry factor greater than 1.2.[3] The first step is to identify the root cause. Given Finasteride's chemical nature, secondary interactions are a likely culprit.[3][4] You should start by evaluating your mobile phase pH and buffer composition.

Q3: How does mobile phase pH affect Finasteride peak shape?

The pH of the mobile phase is critical for controlling the peak shape of ionizable compounds like Finasteride.[5] Operating at a mobile phase pH close to the analyte's pKa can lead to asymmetrical peaks.[2] For basic compounds, interactions with ionized silanol groups on the silica surface (which are more prevalent at pH > 3) can cause significant tailing.[2][3] Lowering the mobile phase pH, typically to around 3.5, can protonate these silanol groups, minimizing unwanted secondary interactions and resulting in a more symmetrical peak.[5][6]

Q4: Can the sample injection solvent cause peak distortion?

Yes, the composition of the solvent used to dissolve the sample (the diluent) can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, particularly for early eluting peaks. This mismatch can lead to peak fronting. As a best practice, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than or of equivalent strength to the mobile phase.[7]

Troubleshooting Guides

Issue 1: Peak Tailing

My Finasteride peak shows significant tailing.

Peak tailing appears as an asymmetrical peak with a "tail" extending to the right. This can compromise resolution and lead to inaccurate integration.[8]

Potential Causes & Solutions

CauseSolution
Secondary Silanol Interactions Finasteride, a basic compound, can interact with acidic residual silanol groups on the column's silica surface.[2][9]
Adjust Mobile Phase pH: Use a buffered mobile phase to lower the pH to ~3.5. This protonates the silanol groups, reducing their interaction with the basic analyte.[5][6]
Use an End-Capped Column: Select a modern, high-purity, end-capped column where most active silanol sites are chemically bonded, minimizing their availability for secondary interactions.[2][3]
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[10]
Column Overload Injecting too much sample mass can saturate the stationary phase.[9][10]
Reduce Injection Volume: Decrease the amount of sample injected onto the column.[8]
Dilute the Sample: Lower the concentration of the sample solution.[8]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing.[2][8]
Minimize Tubing Length: Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005" or ~0.12 mm) to connect the injector, column, and detector.[2][8]
Ensure Proper Fittings: Check all connections to ensure they are secure and that there are no gaps causing dead volume.[8]
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[8]
Use a Guard Column: Protect the analytical column from strongly retained impurities in the sample.[9][10]
Flush or Regenerate the Column: Follow the manufacturer's instructions to wash the column with a strong solvent. If performance does not improve, the column may need replacement.[8][10]
Issue 2: Peak Fronting

My Finasteride peak is fronting (a leading shoulder).

Peak fronting is an asymmetrical peak shape where the front part of the peak is less steep than the back part.

Potential Causes & Solutions

CauseSolution
Sample Overload (Concentration) The concentration of the analyte in the sample solvent is too high, causing a non-linear distribution between the mobile and stationary phases.[10][11]
Dilute the Sample: Reduce the concentration of your Finasteride standard or sample solution.[11]
Sample Solvent Incompatibility The sample is dissolved in a solvent significantly stronger than the mobile phase.[11]
Match Sample Solvent to Mobile Phase: Prepare your sample in the initial mobile phase composition or a weaker solvent. Avoid dissolving the sample in 100% strong solvent (like pure acetonitrile) if your mobile phase is highly aqueous.
Column Collapse or Void A physical void or channel has formed at the column inlet, often due to pressure shocks or use outside of the recommended pH/temperature range.[11][12]
Check Column Condition: A collapsed column bed will typically affect all peaks in the chromatogram.[12] Reverse-flushing the column may sometimes help, but replacement is often necessary.[13]
Low Column Temperature In some instances, running the analysis at a very low temperature can contribute to fronting.[14]
Increase Column Temperature: Elevating the column temperature (e.g., to 30-40°C) can improve peak shape and efficiency.[15][16]
Issue 3: Split Peaks

My Finasteride peak is split into two or more peaks.

A split peak can indicate a physical problem in the system, a chemical issue with the sample, or co-elution.[17]

Potential Causes & Solutions

CauseSolution
Blocked Inlet Frit or Column Void Particulate matter from the sample or mobile phase can clog the inlet frit, or a void can form at the head of the column, distorting the sample band.[13][18] This typically causes all peaks in the chromatogram to split.[18]
Filter Samples and Mobile Phase: Always filter your samples (e.g., with a 0.22 µm or 0.45 µm filter) and HPLC-grade mobile phase to remove particulates.[9]
Reverse-Flush the Column: Disconnect the column and flush it in the reverse direction (following manufacturer's guidelines) to dislodge particulates from the inlet frit.[13] If this fails, the column may need to be replaced.[13]
Sample Solvent Mismatch Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause the peak to split.
Prepare Sample in Mobile Phase: Ensure the sample diluent is compatible with and ideally the same as the mobile phase.
Co-eluting Impurity The "split" may actually be two separate but poorly resolved compounds (e.g., Finasteride and a related substance). This issue would be specific to the Finasteride peak.[17]
Adjust Method Parameters: Modify the mobile phase composition, gradient, or temperature to improve the resolution between the two components.[17]
Reduce Injection Volume: Injecting a smaller sample volume can sometimes improve the separation of two closely eluting peaks.[17]
Issue 4: Broad Peaks

My Finasteride peak is excessively broad.

Broad peaks can signal a loss of chromatographic efficiency, leading to poor resolution and reduced sensitivity.[9][19]

Potential Causes & Solutions

CauseSolution
Column Deterioration The column has lost efficiency due to age, contamination, or harsh operating conditions.[9][20]
Flush or Replace Column: First, try flushing the column with a strong solvent. If peak shape does not improve, replace the analytical column.[20]
Large Extra-Column Volume Excessive volume in the system outside of the column (tubing, connections) causes the analyte band to spread.[21]
Optimize System Connections: Use tubing with the smallest appropriate internal diameter and length. Ensure all fittings are properly made to minimize dead volume.[8]
Suboptimal Flow Rate The flow rate is too far from the column's optimal linear velocity, leading to increased band broadening.[20]
Optimize Flow Rate: Consult the column manufacturer's guidelines. For a typical 4.6 mm ID column, a flow rate of 1.0 mL/min is common.[22][23]
High Mobile Phase Viscosity A viscous mobile phase can slow mass transfer, resulting in broader peaks.
Increase Column Temperature: Raising the temperature reduces mobile phase viscosity, which can lead to sharper peaks.[15][16]

Quantitative Data: HPLC Method Parameters for Finasteride

The following table summarizes various published chromatographic conditions used for the analysis of Finasteride, providing a starting point for method development and optimization.

Mobile Phase CompositionpHColumnFlow Rate (mL/min)Temp. (°C)Wavelength (nm)Reference
Acetonitrile : 0.04 M Ortho-phosphoric acid (50:50 v/v)3.5C18 (300 x 3.9 mm, 10 µm)1.025215[5][6]
Methanol : Water (80:20 v/v)Not specifiedODS C18 (250 x 4.6 mm)1.030225[23]
Acetonitrile : 20mM KH2PO4 (90:10 v/v)3.0C18 (250 x 4.6 mm, 5 µm)1.0Not specified254[24]
Acetonitrile : Ammonium Phosphate Buffer (65:35 v/v)6.5Not specifiedNot specifiedNot specified215[25]
Methanol : Water + 0.5% TEA6.4Inertsil ODS-3 C18 (150 x 4.6 mm, 5 µm)Not specified25210[26]
Water : Acetonitrile (64:36 v/v)Not specifiedSymmetry C18 (75 x 4.6 mm, 3.5 µm)1.025Not specified[27]
0.01M KH2PO4 Buffer : Acetonitrile (90:10 v/v)3.5C18 (150 x 4.6 mm, 5 µm)1.025222[22]

Experimental Protocols

Example Protocol: RP-HPLC Method for Finasteride Assay

This protocol is a generalized example based on common practices for Finasteride analysis. Parameters should be optimized for your specific instrument and application.

1. Mobile Phase Preparation (e.g., Acetonitrile : pH 3.5 Buffer, 50:50)

  • Buffer Preparation: Prepare a 0.04 M ortho-phosphoric acid solution in HPLC-grade water. Adjust the pH to 3.5 using triethylamine.[5]

  • Mixing: Mix the prepared buffer with HPLC-grade acetonitrile in a 50:50 volume/volume ratio.

  • Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration to prevent air bubbles in the system.[7]

2. Standard Solution Preparation (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of Finasteride reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile).[7] Sonicate briefly if necessary to ensure complete dissolution.

3. Sample (Test) Solution Preparation

  • For bulk drug analysis, prepare the sample solution in the same manner and at the same concentration as the standard solution.

  • For formulated products (e.g., tablets), weigh and finely powder a sufficient number of tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Finasteride and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15-20 minutes to extract the drug, then dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection.[9]

4. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25°C[5]

  • Detection Wavelength: 215 nm[6]

  • Injection Volume: 20 µL

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before injecting any samples.

Visualized Workflows

G Diagram 1: Troubleshooting Workflow for Poor Peak Shape start Poor Finasteride Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split broad Broad Peak start->broad causes_tailing Potential Causes: - Secondary Silanol Interactions - Column Overload - Extra-Column Volume tailing->causes_tailing Identify causes_fronting Potential Causes: - Sample Overload (Concentration) - Strong Sample Solvent - Column Collapse/Void fronting->causes_fronting Identify causes_split Potential Causes: - Blocked Inlet Frit/Void - Sample Solvent Mismatch - Co-eluting Impurity split->causes_split Identify causes_broad Potential Causes: - Column Deterioration - Large Extra-Column Volume - Suboptimal Flow Rate broad->causes_broad Identify solutions_tailing Solutions: - Adjust Mobile Phase pH to ~3.5 - Use End-Capped Column - Reduce Injection Volume/Concentration - Minimize Tubing Length causes_tailing->solutions_tailing Implement solutions_fronting Solutions: - Dilute Sample - Match Sample Solvent to Mobile Phase - Check/Replace Column causes_fronting->solutions_fronting Implement solutions_split Solutions: - Filter Sample & Mobile Phase - Reverse-Flush Column - Optimize Method for Resolution causes_split->solutions_split Implement solutions_broad Solutions: - Flush or Replace Column - Optimize System Connections - Adjust Flow Rate & Temperature causes_broad->solutions_broad Implement

Caption: A logical workflow for diagnosing and resolving common chromatographic peak shape issues.

G Diagram 2: General Experimental Workflow for Finasteride HPLC Analysis prep_mobile_phase 1. Prepare & Degas Mobile Phase prep_solutions 2. Prepare Standard & Sample Solutions prep_mobile_phase->prep_solutions system_setup 3. System Setup & Equilibration prep_solutions->system_setup injection 4. Inject Sample Sequence system_setup->injection acquisition 5. Data Acquisition injection->acquisition analysis 6. Peak Integration & Data Analysis acquisition->analysis

Caption: A sequential diagram illustrating the key stages of an HPLC experiment for Finasteride.

References

Technical Support Center: Analysis of Finasteride by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of Finasteride using Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Finasteride analysis in ESI-MS?

Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, Finasteride, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] In biological matrices such as plasma, endogenous components like salts, proteins, and lipids are common causes of ion suppression.[1][3]

Q2: How can I determine if ion suppression is affecting my Finasteride analysis?

A common method to assess ion suppression is to compare the signal response of Finasteride in a neat solution (pure solvent) versus its response when spiked into a blank matrix extract (e.g., plasma that has undergone the sample preparation process). A significant decrease in signal in the matrix extract indicates the presence of ion suppression.[4][5] Another technique involves post-column infusion of a constant concentration of Finasteride while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

Q3: Are there alternative ionization techniques that are less susceptible to ion suppression for Finasteride analysis?

Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less prone to ion suppression than ESI.[2][6] If significant and persistent ion suppression is observed with ESI, switching to an APCI source, if available, could be a viable solution for the analysis of Finasteride.[6]

Troubleshooting Guides

Issue 1: Low Finasteride Signal Intensity and Poor Reproducibility

This is a classic symptom of ion suppression, likely caused by co-eluting matrix components.

Troubleshooting Steps:

  • Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate Finasteride from the interfering matrix components.[7]

    • Increase HPLC Retention: Studies have shown that increasing the retention time (k') of Finasteride can significantly reduce ion suppression by allowing matrix interferences to elute separately.[4][8] This can be achieved by modifying the gradient or the mobile phase composition.

    • Utilize High-Resolution Chromatography: Techniques like Ultra-Performance Liquid Chromatography (UPLC) can provide better resolution than traditional HPLC, minimizing the chances of co-elution.

  • Enhance Sample Preparation: A more rigorous sample cleanup can remove many of the interfering compounds before analysis.[3][9]

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing interfering matrix components than simpler methods like protein precipitation or liquid-liquid extraction (LLE).[3][9]

    • Liquid-Liquid Extraction (LLE): If using LLE, optimize the extraction solvent to selectively extract Finasteride while leaving interfering substances behind.

  • Methodical Adjustments:

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also decrease the Finasteride signal to below the limit of quantification for trace analysis.[2][7]

    • Reduce Injection Volume: Similar to dilution, injecting a smaller volume can lessen the amount of matrix introduced into the system.[2]

    • Lower ESI Flow Rate: Reducing the flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing signal suppression.[7]

Logical Troubleshooting Workflow:

start Low Finasteride Signal/ Poor Reproducibility improve_chrom Improve Chromatographic Separation start->improve_chrom enhance_sample_prep Enhance Sample Preparation start->enhance_sample_prep method_adjust Methodical Adjustments start->method_adjust alternative_ionization Consider Alternative Ionization start->alternative_ionization increase_retention Increase HPLC Retention Time improve_chrom->increase_retention use_uplc Consider UPLC increase_retention->use_uplc If still suppressed end Problem Resolved increase_retention->end If successful use_uplc->enhance_sample_prep If still suppressed use_uplc->end If successful use_spe Switch to SPE from LLE/ Protein Precipitation enhance_sample_prep->use_spe optimize_lle Optimize LLE Solvent use_spe->optimize_lle If SPE not available use_spe->end If successful optimize_lle->method_adjust If still suppressed optimize_lle->end If successful dilute_sample Dilute Sample/ Reduce Injection Volume method_adjust->dilute_sample lower_flow Lower ESI Flow Rate dilute_sample->lower_flow If trace analysis needed dilute_sample->end If successful (for non-trace analysis) lower_flow->alternative_ionization If still suppressed lower_flow->end If successful use_apci Switch to APCI alternative_ionization->use_apci use_apci->end

Caption: Troubleshooting workflow for low Finasteride signal.

Issue 2: Inconsistent Results Between Different Plasma Lots

Variability in the sample matrix between different sources can lead to differing degrees of ion suppression, causing inconsistent quantification.[4][8]

Troubleshooting Steps:

  • Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples being analyzed.[2] This helps to compensate for the matrix effect, but it requires a source of the matrix that is free of the analyte.

  • Use of an Internal Standard (IS): A suitable internal standard that co-elutes and experiences similar ion suppression as Finasteride can help to correct for variability. The ratio of the analyte signal to the IS signal should remain constant even if both are suppressed.

  • Re-evaluate Sample Preparation: As described in Issue 1, a more robust sample preparation method like SPE can minimize the variability between different matrix lots.[8][10]

Quantitative Data Summary

ParameterCondition 1Condition 2ObservationReference
Chromatographic Retention Minimal Retention (k' = 1.50 for Finasteride)High Retention (k' = 3.25 for Finasteride)High retention significantly reduced ion suppression and improved assay precision from 15-30% CV to 6-14% CV.[4][8]
Ionization Source Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)APCI was selected over ESI due to less observed ion suppression for steroid analysis in a biological matrix.[6]
Sample Preparation Protein PrecipitationSolid-Phase Extraction (SPE)More selective extraction (like SPE) minimizes ion suppression by removing more endogenous plasma components.[8][10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

This protocol is adapted from studies on Finasteride analysis in human plasma.[4][5]

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Finasteride and the internal standard (IS) into the mobile phase or reconstitution solvent at various concentrations.

    • Set B (Post-extraction Spike): Extract blank plasma using your established method. Spike Finasteride and the IS into the final extract at the same concentrations as Set A.

    • Set C (Pre-extraction Spike): Spike Finasteride and the IS into blank plasma before extraction at the same concentrations as Set A.

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate the matrix effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value significantly less than 100% indicates ion suppression. A value significantly greater than 100% indicates ion enhancement.

  • Calculate the recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: High-Retention LC-MS/MS Method for Finasteride in Plasma

This is a generalized protocol based on findings that high retention minimizes ion suppression.[4][8][11]

  • Sample Preparation (SPE):

    • Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange).

    • Load the plasma sample (pre-treated as necessary, e.g., with acid).

    • Wash the cartridge to remove salts and polar interferences (e.g., with a low percentage of organic solvent in water).

    • Elute Finasteride with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent and reconstitute in the mobile phase.

  • LC Conditions:

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[5][6]

    • Gradient: Program the gradient to ensure Finasteride elutes with a high capacity factor (k'), separating it from early-eluting matrix components.

  • MS Conditions:

    • Ionization: ESI in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. For Finasteride, a common transition is m/z 373 → 317.[6]

Experimental Workflow Diagram:

plasma_sample Plasma Sample + Internal Standard spe Solid-Phase Extraction (SPE) plasma_sample->spe elution Elution spe->elution evap_recon Evaporation & Reconstitution elution->evap_recon lcms_analysis High-Retention LC-MS/MS Analysis evap_recon->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: General workflow for Finasteride analysis in plasma.

References

Technical Support Center: The Impact of Deuterium Labeling on Chromatographic Retention Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic behavior of deuterium-labeled compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of deuterated molecules.

Issue: My deuterated internal standard elutes at a different retention time than the unlabeled analyte.

  • Why is this happening? This phenomenon is known as the chromatographic isotope effect. Deuterium (²H) is heavier than protium (¹H), which can lead to subtle differences in the physicochemical properties of the molecule. These differences can affect how the compound interacts with both the stationary and mobile phases of the chromatography system, resulting in a shift in retention time. In reversed-phase liquid chromatography (RP-LC) and gas chromatography (GC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[1][2] Conversely, in normal-phase liquid chromatography (NP-LC), deuterated compounds may exhibit longer retention times.[3][4][5]

  • What should I do?

    • Confirm the shift: Inject the deuterated standard and the unlabeled analyte separately to confirm their individual retention times. Then, inject a mixture to observe the separation.

    • Assess the impact: If the separation is minimal and does not affect quantification (i.e., the peaks are still within the same integration window and there are no significant matrix effects), it may not be necessary to make changes.

    • Optimize chromatography: If the peak separation is problematic, you can try to adjust the chromatographic conditions to minimize the isotope effect. This may include:

      • Changing the organic modifier: In RP-LC, switching from acetonitrile to methanol (or vice versa) can alter the interactions with the stationary phase and potentially reduce the separation.

      • Adjusting the gradient: A shallower gradient can sometimes improve the co-elution of the analyte and its deuterated internal standard.

      • Modifying the mobile phase pH: For ionizable compounds, adjusting the pH can influence the retention behavior of both the analyte and the internal standard.

    • Consider a different internal standard: If chromatographic optimization is unsuccessful, consider using an internal standard labeled with ¹³C or ¹⁵N, as these isotopes typically exhibit a much smaller chromatographic isotope effect.[1][6]

Issue: I am observing significant matrix effects even though I am using a deuterated internal standard.

  • Why is this happening? Differential matrix effects can occur when the analyte and its deuterated internal standard do not co-elute perfectly.[7] If the two compounds separate, they may be affected differently by interfering components in the sample matrix that can cause ion suppression or enhancement in the mass spectrometer.

  • What should I do?

    • Confirm co-elution: Carefully examine the chromatograms to see if there is any separation between the analyte and the internal standard.

    • Improve co-elution: Employ the chromatographic optimization strategies mentioned in the previous troubleshooting point to achieve better peak overlap.

    • Use a column with lower resolution: In some cases, a column with slightly lower resolving power can be used to intentionally broaden the peaks and ensure complete co-elution, thereby mitigating differential matrix effects.[7]

    • Evaluate the matrix: Investigate the sample matrix for components that may be causing the interference and consider additional sample preparation steps to remove them.

Issue: The retention time shift between my deuterated and non-deuterated compounds is inconsistent between runs.

  • Why is this happening? Inconsistent retention time shifts can be caused by a variety of factors, including:

    • Poor column equilibration: Insufficient equilibration time between gradient runs can lead to variability in retention.

    • Mobile phase preparation: Inconsistencies in the preparation of the mobile phase, such as slight variations in pH or solvent composition, can affect retention times.

    • Column temperature fluctuations: Changes in column temperature can impact the viscosity of the mobile phase and the interactions with the stationary phase, leading to shifts in retention.

    • Column degradation: Over time, the performance of the chromatographic column can degrade, leading to changes in selectivity and retention.

  • What should I do?

    • Ensure proper equilibration: Increase the column equilibration time between injections to ensure the column is returned to its initial state before the next run.

    • Standardize mobile phase preparation: Use a consistent and well-documented procedure for preparing all mobile phases.

    • Use a column thermostat: Maintain a constant and controlled column temperature to minimize variability.

    • Monitor column performance: Regularly check the performance of your column using a standard mixture and replace it when performance degrades.

Frequently Asked Questions (FAQs)

Q1: Why do deuterated compounds elute earlier in reversed-phase chromatography?

In reversed-phase liquid chromatography (RP-LC), separation is primarily based on the hydrophobic interactions between the analyte and the non-polar stationary phase. The substitution of hydrogen with the heavier deuterium isotope can lead to a slight decrease in the molecule's hydrophobicity. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can reduce the van der Waals interactions with the stationary phase.[2] As a result, the deuterated compound has a weaker affinity for the stationary phase and elutes earlier.[8]

Q2: Does the number of deuterium atoms affect the retention time shift?

Yes, the magnitude of the chromatographic isotope effect is generally proportional to the number of deuterium atoms in the molecule.[8] A compound with more deuterium substitutions will typically exhibit a larger retention time shift compared to a compound with fewer substitutions.

Q3: Does the position of the deuterium label matter?

The position of the deuterium label can also influence the retention time.[9][10] Deuterium atoms located in a region of the molecule that interacts strongly with the stationary phase will have a more significant impact on retention than those in a less interactive region. For example, in gas chromatography, deuterium substitution on an sp² hybridized carbon can lead to greater retention compared to substitution on an sp³ hybridized carbon.[9][10]

Q4: Can deuterated compounds ever elute later in reversed-phase chromatography?

While it is the general rule that deuterated compounds elute earlier in RP-LC, there have been rare instances where the opposite has been observed.[8] This "inverse" isotope effect in reversed-phase mode is less common and the exact mechanisms are not fully understood, but may be related to specific molecular structures and interactions.

Q5: How does deuterium labeling affect retention time in other chromatographic modes like HILIC?

In Hydrophilic Interaction Liquid Chromatography (HILIC), where separation is based on the partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase, deuterated compounds may exhibit different behavior. Since deuterated compounds can be slightly more polar than their non-deuterated analogs, they may show increased retention in HILIC. However, the effect can be complex and dependent on the specific compound and chromatographic conditions.

Quantitative Data on Retention Time Shifts

The following table summarizes some reported retention time shifts for deuterated compounds in various chromatographic systems.

CompoundDeuterated AnalogChromatographic ModeRetention Time (Analyte)Retention Time (Deuterated)Reference
Olanzapine (OLZ)OLZ-d3Normal-Phase LC-MS/MS1.60 min1.66 min[3]
Des-methyl olanzapine (DES)DES-d8Normal-Phase LC-MS/MS2.62 min2.74 min[3]
MetforminMetformin-d6GC-NICI-MS3.60 min3.57 min[1]
Dimethyl-labeled peptides (light)Dimethyl-labeled peptides (heavy)nUHPLC-ESI-MS/MS-Median shift of 3 s (earlier)[11]
ChlorobenzeneChlorobenzene-d5GC-MS8.588 min8.553 min[2]
1,4-Dichlorobenzene1,4-Dichlorobenzene-d4GC-MS12.085 min12.049 min[2]
1,2-Dichloroethane1,2-Dichloroethane-d4GC-MS4.534 min4.448 min[2]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of a Deuterated Analyte and its Unlabeled Form

This protocol provides a general starting point for the separation of a deuterated internal standard from its corresponding analyte using reversed-phase HPLC.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-17 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength or Mass Spectrometry.

Protocol 2: Normal-Phase HPLC Separation of Olanzapine and its Deuterated Analogs

This protocol is based on a published method for the separation of olanzapine and its deuterated internal standards.[3][4]

  • Column: Nucleosil Silica (5 µm, 2 x 50 mm).

  • Mobile Phase A: 20 mM ammonium acetate (pH 9.65).

  • Mobile Phase B: Acetonitrile:Methanol (75:25 v/v).

  • Gradient:

    • 0-0.5 min: Linear gradient from 5% to 50% A

    • 0.5-2 min: Hold at 50% A

    • 2-2.1 min: Return to 5% A

  • Flow Rate: 0.4 mL/min.

  • Detection: LC-MS/MS.

Protocol 3: HILIC Separation of Polar Deuterated Compounds

This protocol provides a general starting point for the separation of polar deuterated compounds using HILIC.

  • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient from 95% to 50% B

    • 8-9 min: Hold at 50% B

    • 9-9.1 min: Return to 95% B

    • 9.1-15 min: Equilibrate at 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: Mass Spectrometry.

Visualizations

Troubleshooting_Workflow start Issue: Deuterated IS and Analyte Have Different RTs confirm_shift 1. Confirm Retention Time Shift (Inject Separately and Mixed) start->confirm_shift assess_impact 2. Assess Impact on Quantification (Peak Integration, Matrix Effects) confirm_shift->assess_impact no_issue No Significant Impact: Continue with Method assess_impact->no_issue No Impact issue_present Significant Impact on Quantification assess_impact->issue_present Impact end Problem Resolved no_issue->end optimize_chrom 3. Optimize Chromatography (Organic Modifier, Gradient, pH) issue_present->optimize_chrom check_coelution Check for Improved Co-elution optimize_chrom->check_coelution coelution_achieved Co-elution Achieved: Validate and Proceed check_coelution->coelution_achieved Success coelution_failed Co-elution Not Achieved check_coelution->coelution_failed Failure coelution_achieved->end consider_alt_is 4. Consider Alternative IS (e.g., 13C, 15N-labeled) coelution_failed->consider_alt_is consider_alt_is->end

Caption: Troubleshooting workflow for retention time shifts.

Isotope_Effect_Mechanism cluster_RP Reversed-Phase Chromatography cluster_NP Normal-Phase Chromatography Analyte_H Analyte (C-H) Stationary_Phase_RP Non-Polar Stationary Phase Analyte_H->Stationary_Phase_RP Stronger Hydrophobic Interaction Analyte_D Deuterated Analyte (C-D) Analyte_D->Stationary_Phase_RP Weaker Hydrophobic Interaction Elution_Order Resulting Elution Order Analyte_H_NP Analyte (C-H) Stationary_Phase_NP Polar Stationary Phase Analyte_H_NP->Stationary_Phase_NP Weaker Polar Interaction Analyte_D_NP Deuterated Analyte (C-D) Analyte_D_NP->Stationary_Phase_NP Stronger Polar Interaction RP_Elution RP-LC: 1. Deuterated Analyte 2. Analyte NP_Elution NP-LC: 1. Analyte 2. Deuterated Analyte

References

Stability of Finasteride-d9 under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Finasteride-d9 under various storage conditions. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store solid this compound at -20°C. Under these conditions, the compound is stable for at least four years.[1] For shipping purposes, it can be maintained at room temperature for short durations.[1]

Q2: How should I store solutions of this compound?

Q3: Is this compound sensitive to light?

Yes, Finasteride has been reported to be photosensitive.[3][4] Therefore, it is crucial to protect both solid this compound and its solutions from light. Use amber vials or wrap containers with aluminum foil to prevent photodegradation.[5]

Q4: What are the expected degradation pathways for this compound?

The primary degradation pathways for Finasteride, and by extension this compound, include hydrolysis, oxidation, and thermal degradation.[6][7][8] The deuteration in this compound, where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, may offer increased resistance to metabolic degradation but does not necessarily prevent chemical degradation under harsh conditions.[9][10][11]

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

Possible Cause 1: Degradation due to improper storage.

  • Solution: Review your storage conditions. Has the compound or solution been exposed to light, elevated temperatures, or high humidity? Refer to the stability data tables below. To confirm degradation, you can perform a forced degradation study on a small sample of your material.

Possible Cause 2: Contamination.

  • Solution: Ensure all glassware and solvents are clean. Analyze a blank (solvent only) to rule out system contamination.

Problem: The concentration of my this compound standard solution appears to be decreasing over time.

Possible Cause: Adsorption to container surfaces or degradation.

  • Solution: For solution stability, especially at low concentrations, consider using silanized glassware to minimize adsorption. Prepare fresh solutions regularly and store them protected from light at low temperatures. A stability study of a Finasteride suspension showed good stability for 90 days, suggesting that significant short-term degradation in a properly stored solution is less likely but still possible.[2]

Stability Data

The following tables summarize the stability of Finasteride under various stress conditions. While this data is for the non-deuterated compound, it serves as a valuable guide for handling this compound.

Table 1: Stability of Finasteride Under Forced Degradation Conditions

Stress ConditionDurationTemperatureDegradation ObservedReference
Acidic (0.1 M HCl)8 hours80°CMinimal to some degradation[12]
Basic (1.0 M NaOH)--Degradation observed[13]
Oxidative (10% H₂O₂)--Significant degradation[13]
Thermal180 days49°CStable[14]
High Humidity (75±5%)180 days45°CStable[14]
UV Light (254 nm)--Minimal degradation[13]

Note: The extent of degradation can vary depending on the exact experimental conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Finasteride

This protocol is adapted from established methods for Finasteride and can be used to assess the stability of this compound.[13][15]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and water (e.g., 64:34 v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm or 240 nm.[13][15]

  • Temperature: Ambient (e.g., 25°C).

  • Procedure:

    • Prepare a standard stock solution of this compound in the mobile phase.

    • Prepare working solutions by diluting the stock solution to a suitable concentration range (e.g., 5-50 µg/mL).[13]

    • Inject the samples into the HPLC system.

    • To assess stability, subject the this compound samples (solid or in solution) to the desired stress conditions (e.g., heat, light, humidity, acid/base).

    • At specified time points, withdraw samples, dilute appropriately with the mobile phase, and inject them into the HPLC.

    • Compare the peak area of the this compound peak in the stressed samples to that of a non-stressed control sample to determine the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound Sample (Solid or Solution) control Control Sample (T=0) start->control Expose to Conditions thermal Thermal Stress start->thermal Expose to Conditions photo Photolytic Stress start->photo Expose to Conditions hydrolysis Hydrolytic Stress (Acid/Base) start->hydrolysis Expose to Conditions oxidation Oxidative Stress start->oxidation Expose to Conditions hplc HPLC Analysis control->hplc thermal->hplc photo->hplc hydrolysis->hplc oxidation->hplc data Data Comparison & Degradation Calculation hplc->data Peak Area Data

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_stressors Stress Conditions Fina_d9 This compound Deg_Products Degradation Products Fina_d9->Deg_Products degrades to Heat Heat Heat->Fina_d9 Light Light Light->Fina_d9 Moisture Moisture Moisture->Fina_d9 Oxidants Oxidizing Agents Oxidants->Fina_d9

Caption: Potential degradation pathways for this compound.

References

Preventing in-source fragmentation of Finasteride-d9.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for our advanced analytical standards. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental analysis of Finasteride-d9, with a specific focus on preventing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

In-source fragmentation, also known as in-source collision-induced dissociation (CID), is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they enter the mass analyzer.[1][2] This can lead to a decreased intensity of the desired precursor ion (the intact molecule of this compound) and an increase in the abundance of fragment ions. For quantitative analysis, this can result in reduced sensitivity and inaccurate measurements. In the case of this compound, which is often used as an internal standard, its premature fragmentation can compromise the accuracy of the quantification of the unlabeled Finasteride.

Q2: We are observing a significant peak at m/z 314.3 in our this compound analysis, alongside the expected precursor ion at m/z 382.3. What could be the cause?

The observation of a prominent peak at m/z 314.3 suggests the in-source fragmentation of this compound. This corresponds to the loss of a neutral fragment of 68 Da. In unlabeled Finasteride ([M+H]⁺ at m/z 373.4), a common fragmentation pathway is the loss of the tert-butyl group, resulting in a product ion at m/z 305.3.[3] For this compound, the nine deuterium atoms are located on the N-tert-butyl group. The fragmentation likely involves the loss of this deuterated tert-butyl group as isobutylene-d8 and a hydrogen atom, leading to the observed fragment at m/z 314.3. The increased energy within the ion source is the likely cause of this fragmentation.

Q3: What are the primary instrument parameters that influence in-source fragmentation of this compound?

Several instrument settings can significantly impact the degree of in-source fragmentation. The most critical parameters to consider are:

  • Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is one of the most influential parameters affecting ISF.[1] Higher cone voltages increase the kinetic energy of the ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer, leading to more energetic collisions with gas molecules and subsequent fragmentation.

  • Ion Source Temperature: Elevated source temperatures can provide additional thermal energy to the analyte ions, promoting their fragmentation.[1]

  • Nebulizing and Desolvation Gas Flow and Temperature: These parameters affect the desolvation process. Inefficient desolvation can lead to the formation of solvent adducts, which may be less stable and more prone to fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and mitigate the in-source fragmentation of this compound during LC-MS analysis.

Issue: High Abundance of Fragment Ion at m/z 314.3

This is the most common indication of in-source fragmentation of this compound.

Troubleshooting Steps:

  • Optimize Cone Voltage/Declustering Potential:

    • Action: Gradually decrease the cone voltage in increments of 5-10 V and monitor the intensity of the precursor ion (m/z 382.3) and the fragment ion (m/z 314.3).

    • Expected Outcome: A lower cone voltage should reduce the energy of collisions in the ion source, thereby decreasing the abundance of the fragment ion and increasing the signal of the intact precursor ion.

    • Tip: Start with the instrument manufacturer's recommended settings for similar small molecules and optimize from there. A dirty ion source can also contribute to increased fragmentation, so ensure the source is clean.[4]

  • Adjust Ion Source Temperature:

    • Action: Reduce the ion source temperature in increments of 10-20 °C.

    • Expected Outcome: Lowering the temperature will decrease the thermal energy supplied to the this compound ions, making them less susceptible to fragmentation.

    • Caution: Excessively low temperatures may lead to incomplete desolvation and a decrease in overall signal intensity. Find a balance that minimizes fragmentation while maintaining good sensitivity.

  • Optimize Mobile Phase Composition:

    • Action: If possible, consider using a mobile phase with a higher aqueous content or a different organic modifier (e.g., methanol instead of acetonitrile). The choice of mobile phase additive can also play a role; for example, using ammonium formate instead of formic acid might provide a "softer" ionization.

    • Expected Outcome: Changes in the mobile phase can alter the efficiency of the electrospray process and the stability of the generated ions, potentially reducing in-source fragmentation.

Data Presentation: Effect of Cone Voltage on this compound Fragmentation

The following table summarizes hypothetical data from an experiment to optimize the cone voltage and minimize in-source fragmentation.

Cone Voltage (V)Precursor Ion (m/z 382.3) Intensity (counts)Fragment Ion (m/z 314.3) Intensity (counts)Ratio (Fragment/Precursor)
5050,00080,0001.60
40150,00060,0000.40
30300,00025,0000.08
20450,0005,0000.01
10350,000< 1,000< 0.003

Experimental Protocols

Protocol 1: Optimization of Cone Voltage for this compound Analysis

Objective: To determine the optimal cone voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.

Materials:

  • This compound standard solution (100 ng/mL in 50:50 acetonitrile:water)

  • LC-MS system with an electrospray ionization (ESI) source

  • Mobile phase: 0.1% formic acid in acetonitrile and 0.1% formic acid in water

Methodology:

  • Set up the LC-MS system with a constant flow of the this compound standard solution directly into the mass spectrometer via a syringe pump (infusion).

  • Set the initial mass spectrometer parameters as follows (these are starting points and may vary by instrument):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

  • Acquire mass spectra in full scan mode (e.g., m/z 100-500).

  • Begin with a high cone voltage (e.g., 50 V) and record the intensities of the precursor ion (m/z 382.3) and the primary fragment ion (m/z 314.3).

  • Decrease the cone voltage in 10 V increments, allowing the signal to stabilize at each step, and record the ion intensities.

  • Continue decreasing the cone voltage until the precursor ion intensity begins to decrease significantly.

  • Plot the intensities of the precursor and fragment ions as a function of the cone voltage to determine the optimal setting.

Visualizations

Finasteride_Fragmentation_Pathway cluster_Finasteride Finasteride cluster_Fragment Fragmentation Finasteride Finasteride [M+H]⁺ m/z 373.4 Fragment Fragment Ion m/z 305.3 Finasteride->Fragment Loss of tert-butyl group Neutral_Loss Neutral Loss (C₄H₈) 68 Da

Fragmentation of Unlabeled Finasteride

Finasteride_d9_Fragmentation_Pathway cluster_Finasteride_d9 This compound cluster_Fragment_d9 In-Source Fragmentation Finasteride_d9 This compound [M+H]⁺ m/z 382.3 Fragment_d9 Fragment Ion m/z 314.3 Finasteride_d9->Fragment_d9 Loss of deuterated tert-butyl group Neutral_Loss_d9 Neutral Loss (C₄D₈) 76 Da

In-Source Fragmentation of this compound

Troubleshooting_Workflow Start High In-Source Fragmentation (Fragment at m/z 314.3) Step1 Decrease Cone Voltage (Declustering Potential) Start->Step1 Step2 Monitor Precursor (m/z 382.3) and Fragment (m/z 314.3) Intensities Step1->Step2 Decision1 Fragmentation Still High? Step2->Decision1 Step3 Reduce Ion Source Temperature Decision1->Step3 Yes End Fragmentation Minimized Decision1->End No Step3->Step2 Step4 Optimize Mobile Phase Composition Step3->Step4

Troubleshooting Workflow for ISF

References

Technical Support Center: Minimizing Carryover in Finasteride LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the liquid chromatography-mass spectrometry (LC-MS) analysis of Finasteride.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS analysis, and why is it a concern for Finasteride?

A: Carryover is the unintentional appearance of an analyte signal in a blank or subsequent sample injection, originating from a preceding, usually high-concentration, sample.[1][2] This phenomenon is a significant issue in quantitative bioanalysis as it can lead to inaccurate results, false positives, and poor reproducibility, compromising data integrity.[2] Finasteride, due to its chemical properties, can be prone to adsorption onto surfaces within the LC-MS system, making carryover a particular challenge.[3][4] Regulatory guidelines often require that any extraneous signals in blank injections should not exceed 20% of the peak area at the lower limit of quantitation (LLOQ) for the analyte.[5]

Q2: What are the primary sources of carryover in an LC-MS system?

A: Carryover can originate from multiple components of the LC-MS system. The most common sources include:

  • Autosampler and Injection System: This is the most frequent source.[6] Residual sample can adhere to the exterior and interior of the injector needle, the needle seat, rotor seals, and sample loops.[1][2][3] Worn rotor seals are a major contributor to this issue.[5][7]

  • LC Column: The column can retain the analyte, especially "sticky" or hydrophobic compounds like Finasteride.[3][8] This retained analyte can then elute in subsequent runs, appearing as a ghost peak.[1]

  • Tubing and Fittings: Improperly seated or worn fittings can create dead volumes where the sample can be trapped and slowly leach out.[1]

  • MS Source: Contamination of the ion source can lead to a constant background signal, which can be mistaken for carryover.[6]

Q3: How can I distinguish between system contamination and sample carryover?

A: Differentiating between contamination and carryover is a critical first troubleshooting step.[5]

  • Carryover is serial in nature; the ghost peak will be largest in the first blank injection after a high-concentration sample and will decrease in subsequent blank injections.[1][9]

  • Contamination results in a relatively constant signal that appears in all blanks, regardless of the preceding sample.[9] This can be caused by contaminated solvents, mobile phases, or system components. To test for mobile phase contamination, you can increase the column equilibration time; if the contaminant peak size increases proportionally, the mobile phase is likely the source.[5]

Q4: I've observed a peak in my blank injection. What are the first troubleshooting steps?

A: A systematic approach is key to identifying the source of the unexpected peak.

  • Confirm it's Carryover: Inject a series of blank samples. If the peak area decreases with each injection, it's likely carryover.[9] If it remains constant, investigate potential sources of contamination like your blank solution or mobile phase.[5][9]

  • Isolate the Column: To determine if the column is the source, replace the analytical column with a new one (or a union) and inject a blank after a high-concentration sample.[5][10] If the carryover peak disappears, the column is the primary source. If it persists, the issue lies within the autosampler or other pre-column components.[5]

  • Check the Injector: The autosampler is a common culprit.[6] Start by optimizing the needle wash protocol.

Q5: How does the autosampler wash solvent composition impact Finasteride carryover?

A: The composition of the needle wash solvent is crucial for effectively removing residual Finasteride from the injector needle and port. The ideal wash solvent should readily solubilize the analyte.[11] For hydrophobic compounds like Finasteride, a wash solution with a higher organic percentage than the initial mobile phase conditions is often a good starting point. It is sometimes necessary to use multiple wash solvents with different properties (e.g., polarity, pH) to effectively remove strongly retained compounds.[1][12] Using additives like formic acid or ammonium hydroxide can also improve cleaning by altering the pH.[9]

Q6: My current needle wash protocol isn't working. What else can I try?

A: If a simple wash is insufficient, consider these advanced strategies:

  • Use Multiple Wash Solvents: Employ a multi-solvent wash station if available. A sequence could involve a strong organic solvent like isopropanol (IPA) or a DMSO/Methanol mixture to dissolve the hydrophobic Finasteride, followed by a solvent like acetonitrile, and finally a water-based solution to rinse away the organic solvents.[12]

  • Optimize Wash Volume and Mode: Increase the volume of the wash solvent used.[2] Modern autosamplers often have different wash modes, such as "extended" or "double" washes, which can significantly reduce carryover compared to a standard wash cycle.[13] Washing both before and after the injection can also be more effective.[13]

  • Incorporate Valve Switching: Toggling the injection valve during the wash cycle can help clean all ports and the sample loop more effectively.[12]

Q7: The carryover seems to be coming from my column. How can I resolve this?

A: Column-related carryover occurs when Finasteride is not fully eluted during the analytical gradient.

  • Optimize Gradient Elution: Ensure the gradient is strong enough at the end to elute all components. A continuous high-organic wash may not be as effective as cycling between high and low organic mobile phases during the column wash step.[14][15]

  • Column Washing: Develop a dedicated, aggressive column wash method to be run periodically or after batches with high-concentration samples. This method should use a stronger solvent than your analytical mobile phase B.[7]

  • Column Choice: Different columns, even with the same nominal chemistry, can exhibit varying levels of carryover.[14][15] Experimenting with different column manufacturers or stationary phases may be necessary for particularly challenging analyses.

Troubleshooting Guides

Guide 1: Systematic Identification of Carryover Source

This guide provides a step-by-step workflow to pinpoint the origin of carryover in your LC-MS system.

Objective: To determine whether the carryover originates from the autosampler, the LC column, or other system components.

Protocol:

  • Establish Baseline Carryover:

    • Inject a high-concentration Finasteride standard.

    • Immediately follow with an injection of a blank solution (e.g., mobile phase A or sample diluent).

    • Quantify the peak area of Finasteride in the blank injection. This is your baseline carryover.

  • Isolate the Autosampler (Column Bypass Test):

    • Disconnect the analytical column from the injector valve outlet.

    • Connect the injector valve outlet directly to the MS detector using a zero-dead-volume union.

    • Repeat Step 1 (injection of high-concentration standard followed by a blank).

    • Interpretation:

      • If the carryover peak is still present and significant, the source is the autosampler (needle, rotor seal, loop, etc.). Proceed to the Autosampler Cleaning Guide.

      • If the carryover peak is eliminated or drastically reduced, the source is likely the analytical column. Proceed to the Column Cleaning Guide.

  • Isolate the Column (Post-Injector Test):

    • This is an alternative test if bypassing the column is not feasible.

    • Run your standard gradient method twice, back-to-back, without any injections.[10]

    • Interpretation:

      • If a peak appears in the second, un-injected gradient run, it indicates that the compound was retained on the column from a previous run and is now eluting. This confirms the column as the source.[10]

G start Carryover Observed in Blank Injection is_serial Inject multiple blanks. Does the peak area decrease serially? start->is_serial contamination Investigate System Contamination (e.g., mobile phase, blank solvent) is_serial->contamination No (Contamination) bypass_test Perform Column Bypass Test (Connect injector to MS) is_serial->bypass_test Yes (Carryover) end Issue Resolved contamination->end carryover_persists Does carryover persist? bypass_test->carryover_persists autosampler_issue Source: Autosampler (Needle, rotor seal, loop) carryover_persists->autosampler_issue Yes column_issue Source: LC Column (Retention on stationary phase) carryover_persists->column_issue No autosampler_issue->end column_issue->end

Caption: A workflow for systematically identifying the source of carryover.

Guide 2: Optimizing the Autosampler Needle Wash

Objective: To develop a robust needle wash method to minimize carryover from the injection system.

Protocol:

  • Select Appropriate Wash Solvents:

    • A good starting point is a solvent stronger than your initial mobile phase. For a typical reversed-phase method for Finasteride, if your mobile phase A is water-based and B is acetonitrile (ACN), start with a wash solvent of at least 50:50 ACN:Water.

    • For persistent carryover, create a sequence of wash solvents. A common effective combination is:

      • Wash 1 (High Eluting Strength): 100% Isopropanol (IPA) or a mixture like 50:50 Dimethyl Sulfoxide (DMSO)/Methanol.[12] This helps dissolve highly adsorbed, non-polar residues.

      • Wash 2 (Intermediate): 100% Acetonitrile or Methanol.

      • Wash 3 (Final Rinse): A composition similar to your initial mobile phase (e.g., 90:10 Water:ACN) to ensure miscibility and prepare the system for the next injection.[12]

  • Optimize Wash Volume and Cycles:

    • Start with the default wash volume and perform a carryover test.

    • Double the wash volume and repeat the test.

    • Increase the number of wash cycles (e.g., from 1 to 3 cycles for each solvent).

  • Implement Advanced Wash Settings:

    • Refer to your instrument manual to enable settings like "extended wash" or washing both pre- and post-injection. These modes increase the contact time between the wash solvent and the needle, improving cleaning efficiency.[13]

Quantitative Data on Carryover Reduction

Wash ParameterWash Solvent(s)Wash ModeResulting Carryover (% of LLOQ)Carryover Reduction Factor
Baseline 90:10 Water:ACNNormal (Default)263%[12]1.0x
Solvent Change 90:10 ACN:WaterNormal (Default)>500%[12]-
Multi-Solvent 3x DMSO, then ACN/H2O washesNormal (Default)172%[12]1.5x
Multi-Solvent + Increased Volume 6x DMSO, then ACN/H2O washesNormal (Default)156%[12]1.7x
Optimized Multi-Solvent 6x 50/50 DMSO/Methanol, then ACN/H2ONormal (Default)100%[12]2.6x
Wash Mode Change 100% ACNExtended (Pre- & Post-Wash)(Example value)~2.5-3.0x[13]

This table illustrates the principles of carryover reduction. Results are compound and system-dependent.

Experimental Protocols

Protocol 1: General Purpose Column Cleaning for Reversed-Phase Columns

Objective: To remove strongly retained compounds, including Finasteride, from a C8 or C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

Procedure:

  • Caution: Always disconnect the column from the detector to avoid contamination.[16] Direct the column outlet to a waste container. Ensure solvent miscibility at each step.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water. This removes buffers and salts.

  • Strong Organic Wash: Flush the column with 20-30 column volumes of a strong, water-miscible organic solvent. Isopropanol is highly effective for removing hydrophobic contaminants.[17]

  • Intermediate Wash: Flush with 10 column volumes of Methanol or Acetonitrile.

  • Re-equilibration: Flush with your mobile phase B for 5-10 column volumes, then re-equilibrate the column with the initial mobile phase conditions for at least 20 column volumes or until the baseline is stable.

Protocol 2: Decision Tree for Troubleshooting Finasteride Carryover

This decision tree provides a logical path for diagnosing and resolving carryover issues based on initial observations.

G start Carryover Suspected q1 Is the carryover peak consistent and decreasing across multiple blanks? start->q1 a1_no Contamination Issue. Check blank, mobile phase, and system for contamination. q1->a1_no No q2 Bypass column. Does carryover persist? q1->q2 Yes a2_yes Autosampler Issue q2->a2_yes Yes a2_no Column Issue q2->a2_no No q3 Optimize Needle Wash: 1. Use stronger/multiple solvents (e.g., IPA, DMSO). 2. Increase wash volume/cycles. 3. Use extended wash modes. a2_yes->q3 q4 Optimize Method/Column Wash: 1. Increase % Organic at end of gradient. 2. Implement a post-run column flush. 3. Consider a different column chemistry. a2_no->q4 q5 Problem Resolved? q3->q5 q6 Problem Resolved? q4->q6 a5_no Inspect/Replace Hardware: - Injector rotor seal - Needle/Needle seat - Tubing/Fittings q5->a5_no No end Carryover Minimized q5->end Yes a6_no Consider sample prep. Are proteins/lipids precipitating? Improve sample cleanup. q6->a6_no No q6->end Yes

Caption: A decision tree for troubleshooting Finasteride LC-MS carryover.

References

Selecting the appropriate quantifier and qualifier ions for Finasteride-d9.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for the selection of appropriate quantifier and qualifier ions for Finasteride-d9 in mass spectrometry-based assays. It also addresses common troubleshooting scenarios and frequently asked questions to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quantifier and qualifier ions for this compound?

A1: For the analysis of this compound using tandem mass spectrometry, it is crucial to select a precursor ion and at least two product ions: a quantifier for accurate measurement and a qualifier for identity confirmation. The protonated molecule [M+H]⁺ is typically used as the precursor ion.

Based on published data, the recommended multiple reaction monitoring (MRM) transitions for this compound are detailed below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ion Type
This compound382318Quantifier
This compound382314Qualifier

These transitions have been demonstrated to provide good specificity and sensitivity for the detection of this compound in biological matrices[1].

Q2: How is the precursor ion for this compound determined?

A2: this compound is a deuterated analog of Finasteride, used as an internal standard in quantitative bioanalysis. The precursor ion is the protonated molecular ion, [M+H]⁺. The mass of Finasteride's most abundant isotope is approximately 372.3 Da, resulting in a protonated monoisotopic mass of roughly 373.3 m/z[2]. With the replacement of nine hydrogen atoms with deuterium, the mass of this compound increases by approximately 9 Da. Therefore, the expected m/z for the protonated this compound is approximately 382.

Q3: What is the significance of quantifier and qualifier ions?

A3: In quantitative mass spectrometry, particularly with techniques like multiple reaction monitoring (MRM), the use of both quantifier and qualifier ions is essential for the internationally accepted criteria for compound identification.

  • Quantifier Ion: This is typically the most intense and stable product ion resulting from the fragmentation of the precursor ion. It is used for the precise quantification of the analyte.

  • Qualifier Ion: This is a second, usually less intense, product ion. The ratio of the quantifier to the qualifier ion should remain constant across all samples and standards. This provides a high degree of confidence in the identity of the analyte, distinguishing it from potential isobaric interferences.

G cluster_0 Mass Spectrometry Workflow Sample Sample LC_Separation LC Separation Sample->LC_Separation Ionization Ionization (ESI+) LC_Separation->Ionization MS1 MS1: Precursor Ion Selection (m/z 382 for this compound) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis Quantification Quantification (Quantifier Ion: m/z 318) Data_Analysis->Quantification Confirmation Confirmation (Qualifier Ion: m/z 314) Data_Analysis->Confirmation

Caption: Workflow for the quantification and confirmation of this compound using LC-MS/MS.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no signal for this compound 1. Incorrect mass transitions in the instrument method. 2. Suboptimal ionization or fragmentation parameters. 3. Degradation of the internal standard solution. 4. Poor chromatographic peak shape.1. Verify that the precursor (382 m/z) and product ions (318 and 314 m/z) are correctly entered. 2. Optimize source parameters (e.g., capillary voltage, gas flow) and collision energy. A collision energy of 35V has been reported as effective[1]. 3. Prepare a fresh stock solution of this compound. 4. Evaluate and optimize the mobile phase composition and gradient.
Inconsistent quantifier/qualifier ion ratio 1. Presence of co-eluting isobaric interference. 2. Insufficient fragmentation energy. 3. Detector saturation.1. Improve chromatographic separation to resolve the interference. 2. Adjust the collision energy to ensure consistent fragmentation. 3. Dilute the sample to bring the analyte concentration within the linear range of the detector.
High background noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample.1. Use high-purity solvents and flush the LC system thoroughly. 2. Enhance the sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.

Experimental Protocols

A typical experimental setup for the analysis of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for the separation of Finasteride.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is generally effective[3].

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is preferred for Finasteride analysis[2].

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key MS Parameters:

    • Declustering Potential (DP): A value around 119 V has been shown to be effective[1].

    • Collision Energy (CE): A CE of approximately 35 V is recommended for the specified transitions of this compound[1].

G cluster_workflow Method Development Logic Start Start: Define Analyte (this compound) Precursor Determine Precursor Ion [M+H]+ = m/z 382 Start->Precursor Fragmentation Optimize Fragmentation (Collision Energy) Precursor->Fragmentation Product_Ions Identify Product Ions Fragmentation->Product_Ions Select_Ions Select Quantifier & Qualifier Quant: m/z 318 Qual: m/z 314 Product_Ions->Select_Ions LC_Method Develop LC Method (Column, Mobile Phase) Select_Ions->LC_Method Validation Method Validation LC_Method->Validation

Caption: Logical flow for developing an LC-MS/MS method for this compound.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Finasteride: Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of a validated bioanalytical method for Finasteride utilizing a deuterated internal standard against alternative methods employing non-deuterated standards. The inclusion of a stable isotope-labeled internal standard, such as a deuterated analog, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry, offering superior accuracy and precision by effectively compensating for variability in sample preparation and matrix effects.

This document presents a comprehensive overview of experimental protocols and performance data from several published methods, highlighting the key advantages conferred by the use of a deuterated internal standard. All quantitative data is summarized in structured tables for straightforward comparison, and experimental workflows are visualized to provide a clear understanding of the methodologies.

Performance Comparison of Bioanalytical Methods for Finasteride

The following tables summarize the key validation parameters of a bioanalytical method using a deuterated Finasteride internal standard and several methods employing alternative, non-deuterated internal standards.

Table 1: Methodologies Overview

ParameterMethod with Deuterated StandardMethod with BeclomethasoneMethod with Betamethasone DipropionateMethod with PantoprazoleMethod with Carbamazepine
Internal Standard 5,6,6-[2H3]FinasterideBeclomethasoneBetamethasone DipropionatePantoprazoleCarbamazepine
Analytical Technique GC-MSLC-MSLC-MS/MSLC-MS/MSLC-MS
Sample Preparation Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Not SpecifiedLiquid-Liquid Extraction (LLE)Deproteinization

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterMethod with Deuterated StandardMethod with BeclomethasoneMethod with Betamethasone DipropionateMethod with PantoprazoleMethod with Carbamazepine
Chromatographic Column Not SpecifiedWaters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)Not SpecifiedReverse Phase C18Hypersil-Keystone C18
Mobile Phase Not Applicable (GC)Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (gradient)Not SpecifiedMethanol-water (70:30, v/v) containing 0.5% anhydrous formic acidAcetonitrile-water (46:54, v/v), 0.1% acetic acid, and 0.1% trifluoroacetic acid
Mass Spectrometry Ionization Not SpecifiedElectrospray Ionization (ESI)Electrospray Ionization (ESI)Electrospray Ionization (ESI)Electrospray Ionization (ESI)
MS/MS Transition (Finasteride) Not Specifiedm/z 373.3 (Selected Ion Monitoring)Not Specifiedm/z 373.4 → 305.3m/z 373
MS/MS Transition (Internal Standard) Not Specifiedm/z 409.2 (Selected Ion Monitoring)Not Specifiedm/z 384.1 → 200.0m/z 237

Table 3: Method Validation Parameters

ParameterMethod with Deuterated StandardMethod with BeclomethasoneMethod with Betamethasone DipropionateMethod with PantoprazoleMethod with Carbamazepine
Linearity Range Not Specified1 - 100 ng/mL1.0 - 25.0 ng/mL0.2 - 100 ng/mL0.2 - 120 ng/mL
Lower Limit of Quantification (LLOQ) 50 pg (0.05 ng/mL)1 ng/mL1.0 ng/mL0.2 ng/mL0.2 ng/mL
Intra-day Precision (%CV) 4.0% - 5.8%3.4% - 7.3%3.6% - 7.1%2.4% - 8.0%2.1% - 11.2%
Inter-day Precision (%CV) Not ReportedNot Reported2.5% - 3.4%Not Reported3.4% - 12.1%
Intra-day Accuracy (%) Not Reported95.2% - 101%96.6% - 103.9%94.3% - 105.8%-1.3% to 8.5%
Inter-day Accuracy (%) Not ReportedNot Reported100.3% - 103.5%Not Reported-1.5% to 11.5%
Recovery (%) ≥ 90%~92%Not Reported> 82.7%Not Reported

Experimental Protocols

A detailed description of the methodologies for the key experiments cited in the comparison tables is provided below.

Method 1: Finasteride Quantification using a Deuterated Internal Standard (5,6,6-[2H3]Finasteride)

This method, developed by G. Grosa et al. (1995), utilizes an isotope-dilution gas chromatography-mass spectrometry (GC-MS) approach for the determination of Finasteride in human plasma.[1]

  • Internal Standard: 5,6,6-[2H3]Finasteride.

  • Sample Preparation:

    • Plasma samples are purified using a single-step solid-phase extraction (SPE) on C18 columns.

    • The extraction recovery is reported to be greater than or equal to 90%.[1]

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

    • Samples are injected into the GC-MS instrument without any derivatization.

  • Quantification:

    • The method relies on isotope-dilution mass spectrometry for quantification.

    • The minimum detection level of Finasteride is 50 pg with a signal-to-noise ratio of 6:1.[1]

  • Validation:

    • The coefficients of variation for plasma concentrations of 5 and 10 ng/mL were 5.8% and 4%, respectively.[1]

Method 2: Finasteride Quantification using Beclomethasone as an Internal Standard

This LC-MS method was developed by Chen et al. (2008) for the quantitative determination of Finasteride in human plasma.[2]

  • Internal Standard: Beclomethasone.

  • Sample Preparation:

    • A liquid-liquid extraction (LLE) is performed on 0.2 mL aliquots of plasma using ethyl acetate.

    • The mean overall extraction efficiency for Finasteride was approximately 92%.

  • Instrumentation:

    • A Waters Symmetry Shield RP18 column (50 × 2.1 mm, 3.5 μm) is used for chromatographic separation.

    • The mobile phase consists of a gradient of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.

    • Detection is performed using mass spectrometry with electrospray ionization (ESI).

  • Quantification:

    • Selected-ion monitoring (SIM) is used, with m/z 373.3 for Finasteride and m/z 409.2 for the internal standard.

  • Validation:

    • The method is linear over a concentration range of 1 to 100 ng/mL.[2]

    • The LLOQ is 1 ng/mL.[2]

    • For quality control samples, the accuracy and precision range from 95.2% to 101% and 3.4% to 7.3%, respectively.[2]

Method 3: Finasteride Quantification using Betamethasone Dipropionate as an Internal Standard

This LC-MS/MS assay was developed for the determination of Finasteride in human plasma.

  • Internal Standard: Betamethasone Dipropionate.

  • Instrumentation:

    • Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification:

    • The method has a linear range of 1.0 to 25.0 ng/mL.

    • The limit of quantification is 1.0 ng/mL.

  • Validation:

    • Intra-batch precision and accuracy ranged from 3.6% to 7.1% and 96.6% to 103.9%, respectively.

    • Inter-batch precision and accuracy ranged from 2.5% to 3.4% and 100.3% to 103.5%, respectively.

Method 4: Finasteride Quantification using Pantoprazole as an Internal Standard

This LC-MS/MS method was developed for the determination of Finasteride in human plasma.

  • Internal Standard: Pantoprazole.

  • Sample Preparation:

    • Liquid-liquid extraction using methyl tert-butyl ether is employed.

    • Extraction recoveries of Finasteride were reported to be more than 82.7%.

  • Instrumentation:

    • Separation is achieved on a reverse phase C18 column.

    • The mobile phase is a mixture of methanol and water (70:30, v/v) containing 0.5% anhydrous formic acid.

    • Detection is by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

  • Quantification:

    • The mass transitions monitored were m/z 373.4 → 305.3 for Finasteride and m/z 384.1 → 200.0 for pantoprazole.

  • Validation:

    • The method demonstrated linearity over a range of 0.2 to 100 ng/mL.

    • The LLOQ was 0.2 ng/mL.

    • Intra-day precision was between 2.4% and 8.0%, with accuracy ranging from 94.3% to 105.8%.

Method 5: Finasteride Quantification using Carbamazepine as an Internal Standard

This LC-MS method was developed for the determination of Finasteride in human plasma.

  • Internal Standard: Carbamazepine.

  • Sample Preparation:

    • Sample pretreatment involves deproteinization with acetonitrile.

  • Instrumentation:

    • Chromatographic separation is performed on a Hypersil-Keystone C18 reversed-phase column.

    • The mobile phase consists of acetonitrile-water (46:54, v/v), 0.1% acetic acid, and 0.1% trifluoroacetic acid.

    • Detection is by electrospray ionization mass spectrometry (ESI-MS).

  • Quantification:

    • The [M+H]+ ions of Finasteride and the internal standard were monitored at m/z 373 and 237, respectively.

  • Validation:

    • The calibration curve was linear in the range of 0.2 to 120 ng/mL.

    • The LLOQ for Finasteride in plasma was 0.2 ng/mL.

    • Intra-assay precision was in the range of 2.1% to 11.2%, with accuracy from -1.3% to 8.5%.

    • Inter-assay precision was in the order of 3.4% to 12.1%, with accuracy from -1.5% to 11.5%.

Visualizing the Experimental Workflows

The following diagrams, created using Graphviz, illustrate the logical flow of the bioanalytical methods described.

Deuterated_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add 5,6,6-[2H3]Finasteride (IS) plasma_sample->add_is spe Solid-Phase Extraction (C18) add_is->spe elution Elution spe->elution gcms GC-MS Analysis elution->gcms quant Isotope-Dilution Quantification gcms->quant

Caption: Workflow for Finasteride analysis using a deuterated internal standard.

Non_Deuterated_LLE_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Non-Deuterated IS plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation & Reconstitution lle->evap lcms LC-MS/MS Analysis evap->lcms quant Quantification vs. IS lcms->quant

Caption: General workflow for Finasteride analysis using a non-deuterated IS with LLE.

Non_Deuterated_Protein_Precip_Workflow cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Non-Deuterated IS plasma_sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification vs. IS lcms->quant

Caption: General workflow for Finasteride analysis using a non-deuterated IS with protein precipitation.

References

The Analytical Edge: Why Finasteride-d9 is the Gold Standard for Internal Standards in Finasteride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Finasteride, the choice of an appropriate internal standard is paramount to ensuring data accuracy, precision, and reliability. This guide provides a comprehensive comparison of Finasteride-d9 and other internal standards, supported by experimental data, to aid in the selection of the most suitable internal standard for your analytical needs.

In the realm of bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) should mimic the analyte of interest in terms of chemical properties, extraction recovery, and ionization response, without interfering with its quantification. Isotopically labeled compounds, such as this compound, are widely regarded as the superior choice for internal standards due to their near-identical physicochemical properties to the unlabeled analyte.

Unveiling the Superiority of Deuterated Standards

Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, offer significant advantages over other types of internal standards.[1][2] They co-elute with the analyte, ensuring that any variations during sample preparation and analysis, such as matrix effects or ionization suppression, are effectively compensated for.[1][3] This leads to more accurate and precise quantification. While other non-deuterated compounds have been used as internal standards for Finasteride analysis, they may not perfectly mirror its behavior, potentially leading to less reliable results.

One study highlighted that while deuterated internal standards are generally preferred, they may not always completely correct for ion suppression in all cases.[3] However, for robust and reliable analysis, isotopically labeled standards like this compound remain the top recommendation.[4]

Performance Comparison of Internal Standards for Finasteride Analysis

The following tables summarize the performance characteristics of various analytical methods for Finasteride, utilizing different internal standards. This data, compiled from multiple studies, allows for a comparative assessment of their efficacy.

Internal StandardLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ) (ng/mL)Source
This compound Not explicitly stated, but used for robust analysisNot explicitly statedNot explicitly statedNot explicitly stated[4]
Beclomethasone1 - 10095.2 - 1013.4 - 7.31[5][6][7]
Clobazam0.2 - 120Not explicitly statedNot explicitly stated0.2[8]
Avanafil12.5 - 10095.1 - 98.8< 5 (CV%)12.5[9]
Pantoprazole0.2 - 10094.3 - 105.82.4 - 8.00.2[10]
Imatinib5 - 300090 - 110< 55[11]
Betamethasone dipropionate1.0 - 25.096.6 - 103.9 (Intra-batch) 100.3 - 103.5 (Inter-batch)3.6 - 7.1 (Intra-batch) 2.5 - 3.4 (Inter-batch)1.0[12]
Carbamazepine0.2 - 120-1.3 to 8.5 (Intra-assay) -1.5 to 11.5 (Inter-assay)2.1 - 11.2 (Intra-assay) 3.4 - 12.1 (Inter-assay)0.2[12]

Table 1: Comparison of Performance Characteristics of Various Internal Standards Used in Finasteride Analysis.

Internal StandardSample MatrixExtraction MethodChromatographic ColumnMobile PhaseSource
This compound SerumSolid-Phase Extraction (Oasis® HLB)Kinetex C18 (150×3 mm, 2.6 µm)Gradient[4]
BeclomethasoneHuman PlasmaLiquid-Liquid Extraction (Ethyl acetate)Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm)Acetonitrile and 10 mM ammonium acetate with 0.1% formic acid (Gradient)[5][6][7]
ClobazamHuman PlasmaNot specifiedHypersil-Keystone C18Acetonitrile-water (46:54, v/v), 0.1% acetic acid, and 0.1% trifluoroacetic acid[8]
AvanafilRat PlasmaNot specifiedWaters Symmetry C18 (150x4.6 mm, 3.5µ)0.1% Perchloric acid and Acetonitrile (60:40)[9]
PantoprazoleHuman PlasmaLiquid-Liquid Extraction (Methyl tert-butyl ether)Reverse phase C18Methanol-water (70:30, v/v) containing 0.5% anhydrous formic acid[10]
ImatinibNot specifiedLiquid-Liquid ExtractionXBridge RP18Not specified[11]

Table 2: Overview of Experimental Conditions for Finasteride Analysis with Different Internal Standards.

Finasteride's Mechanism of Action: A Visual Representation

Finasteride is a potent inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[5][8] This reduction in DHT levels is the primary mechanism behind its therapeutic effects in conditions like benign prostatic hyperplasia and androgenetic alopecia.

Finasteride_Mechanism Testosterone Testosterone SRD5A 5α-Reductase (Type II) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds to Finasteride Finasteride Finasteride->SRD5A Inhibition GeneExpression Androgen-Mediated Gene Expression AndrogenReceptor->GeneExpression Activates

Caption: Finasteride inhibits the conversion of testosterone to DHT.

A Standardized Workflow for Finasteride Analysis

The quantification of Finasteride in biological matrices typically involves several key steps, from sample preparation to data analysis. The following diagram illustrates a general experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Finasteride Calibration->Quantification

Caption: General workflow for Finasteride bioanalysis.

Detailed Experimental Protocol: A Representative Method

The following is a representative experimental protocol for the analysis of Finasteride in human plasma using an internal standard, synthesized from methodologies presented in the literature.[4][5][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., this compound at 100 ng/mL in methanol).

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 μm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Finasteride: Precursor ion (Q1) m/z 373.3 → Product ion (Q3) m/z 305.3

    • This compound: Precursor ion (Q1) m/z 382.4 → Product ion (Q3) m/z 314.3

3. Calibration and Quality Control

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Finasteride into drug-free plasma.

  • Process the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of Finasteride to the internal standard against the nominal concentration of Finasteride.

  • Determine the concentration of Finasteride in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

While various internal standards can be employed for the analysis of Finasteride, the use of a deuterated analog like this compound offers unparalleled advantages in terms of analytical accuracy and precision. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures robust and reliable quantification, making it the gold standard for demanding research and clinical applications. For laboratories aiming for the highest quality data in Finasteride analysis, the adoption of this compound as the internal standard is strongly recommended.

References

Cross-Validation of Finasteride Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of different validated bioanalytical methods for the quantification of Finasteride in biological matrices, primarily human plasma. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, or clinical studies requiring the measurement of Finasteride concentrations. The data and protocols presented are synthesized from various published studies, offering a cross-laboratory perspective on assay performance.

Introduction to Finasteride Analysis

Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of type II 5-alpha reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness.[1][2] Accurate and precise quantification of Finasteride in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3] The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection.[4]

This guide focuses on comparing the performance of various Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and HPLC methods developed and validated in different research settings. The key validation parameters, as recommended by regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), are presented to facilitate an objective comparison.[5][6][7][8]

Comparative Analysis of Validated Assay Parameters

The performance of a bioanalytical method is defined by several key parameters that ensure its reliability and reproducibility. The following table summarizes the quantitative performance data from different validated Finasteride assays, treating each publication as a distinct laboratory method for comparison.

Parameter Method 1 (LC-MS/MS) [9][10]Method 2 (LC-MS/MS) [3]Method 3 (LC-MS/MS) [1]Method 4 (HPLC-UV) [2][11]
Biological Matrix Human PlasmaHuman PlasmaHuman PlasmaPharmaceutical Formulation
Linearity Range 1 - 100 ng/mL1.0 - 25.0 ng/mL0.1 - 60 ng/mL10 - 60 µg/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL1.0 ng/mL0.1 ng/mL10 µg/mL
Intra-day Precision (%RSD/%CV) < 8%3.6 - 7.1%2.68 - 13.87%Not Reported
Inter-day Precision (%RSD/%CV) Not explicitly stated, but within-run precision is <8%2.5 - 3.4%2.14 - 14.69%Not Reported
Intra-day Accuracy (%) Within 5%96.6 - 103.9%98 - 101.57%Not Reported
Inter-day Accuracy (%) 95.2 - 101%100.3 - 103.5%99.7 - 110%99.86 - 101.78% (as % Recovery)
Internal Standard (IS) BeclomethasoneBetamethasone dipropionateTamoxifen citrateNot Applicable
Correlation Coefficient (r²) > 0.999Not Reported> 0.990.9864

Note: The methods presented are for different purposes; Methods 1, 2, and 3 are for bioanalysis in plasma, which requires higher sensitivity, while Method 4 is for assaying a pharmaceutical formulation with higher expected concentrations.

Experimental Protocols

The following sections detail the methodologies employed in the compared assays. These protocols provide a basis for researchers to select or develop an appropriate method for their specific needs.

A critical step in bioanalysis is the extraction of the analyte from the complex biological matrix.

  • Method 1 (LC-MS/MS): Utilized a liquid-liquid extraction (LLE) procedure. 0.2 mL of human plasma was extracted with ethyl acetate.[9][10]

  • Method 2 (LC-MS/MS): Details on the specific extraction method are not provided in the abstract, but LLE or solid-phase extraction (SPE) are common for such assays.[3]

  • Method 3 (LC-MS/MS): Employed a protein precipitation method. Perchloric acid was added to 0.5 mL of human plasma to precipitate proteins, followed by centrifugation.[1]

  • Method 4 (HPLC-UV): For pharmaceutical tablets, 10 mg of the sample was accurately weighed, dissolved in 70 mL of diluent, sonicated for 30 minutes, and then the volume was made up to 100 mL. The solution was subsequently filtered.[2]

The separation of Finasteride from endogenous components and the internal standard is achieved through HPLC.

  • Method 1 (LC-MS/MS):

    • Column: Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm).[9][10]

    • Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium acetate containing 0.1% formic acid.[9][10]

  • Method 2 (LC-MS/MS):

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract. The short retention time of 0.75 min suggests a rapid elution method.[3]

  • Method 3 (LC-MS/MS):

    • Column: Zorbax Eclipse® C8.[1]

    • Mobile Phase: Acetonitrile and 2 mM ammonium formate buffer (58:42, v/v), pH 2.5, at a flow rate of 0.25 mL/min.[1]

  • Method 4 (HPLC-UV):

    • Column: C18 (150 x 4.6 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with 0.01M Potassium phosphate monohydrate buffer (pH 3.5) and Acetonitrile (90:10, v/v) at a flow rate of 1.0 mL/min.[2]

  • Method 1 (LC-MS/MS): Mass spectrometry with electrospray ionization (ESI). Selected-ion monitoring (SIM) was used at m/z 373.3 for Finasteride and m/z 409.2 for the internal standard, beclomethasone.[9]

  • Method 2 (LC-MS/MS): Tandem mass spectrometry (MS/MS) with ESI.[3]

  • Method 3 (LC-MS/MS): Ion trap mass spectrometry with ESI. SIM mode was used to monitor the [M+H]+ ions at m/z 373 for Finasteride and m/z 372 for the internal standard, tamoxifen.[1]

  • Method 4 (HPLC-UV): UV detection at a wavelength of 222 nm.[2]

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams outline the general workflow for Finasteride bioanalysis and its mechanism of action.

Finasteride_Assay_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike 1 Extraction Extraction (LLE, SPE, or Protein Precipitation) Spike->Extraction 2 Evaporation Evaporation & Reconstitution Extraction->Evaporation 3 HPLC HPLC Separation (Reverse Phase) Evaporation->HPLC 4 MS Detection (MS/MS or UV) HPLC->MS 5 Data Data Acquisition & Quantification MS->Data 6

Caption: General workflow for the bioanalysis of Finasteride.

Finasteride_MoA Testosterone Testosterone SRD5A2 Type II 5-alpha Reductase Testosterone->SRD5A2 DHT Dihydrotestosterone (DHT) SRD5A2->DHT converts to AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor binds to Finasteride Finasteride Finasteride->SRD5A2 inhibits Effect Androgenic Effects (e.g., prostate growth, hair loss) AndrogenReceptor->Effect mediates

Caption: Mechanism of action of Finasteride.

Conclusion and Recommendations

The cross-comparison of these validated methods reveals that LC-MS/MS offers superior sensitivity (LLOQ down to 0.1 ng/mL) compared to HPLC-UV, making it the method of choice for pharmacokinetic studies where plasma concentrations of Finasteride are low.[1] For quality control of pharmaceutical formulations, where analyte concentrations are significantly higher, a simpler and more cost-effective HPLC-UV method can be sufficiently accurate and precise.[2][11]

When establishing a Finasteride assay, laboratories should consider the following:

  • Choice of Internal Standard: The internal standard should be structurally similar to Finasteride and not present endogenously. Different methods have successfully used beclomethasone, betamethasone dipropionate, and tamoxifen citrate.[1][3][9]

  • Sample Preparation: The choice between liquid-liquid extraction, solid-phase extraction, and protein precipitation will depend on the required cleanliness of the extract, sample throughput, and cost. Protein precipitation is often faster, while LLE and SPE can provide cleaner extracts, reducing matrix effects in LC-MS/MS analysis.[1][4]

  • Cross-Validation: If a study involves multiple laboratories, a formal cross-validation should be performed. This involves analyzing the same set of quality control samples at each site to ensure that the data are comparable and reproducible across laboratories. Key parameters to assess during cross-validation are precision and accuracy. According to EMA guidelines, for accuracy and precision to be acceptable, the deviation should be within ±15%.[5]

This guide provides a foundational comparison to aid in the selection and development of analytical methods for Finasteride. Researchers should always perform a full in-house validation according to current regulatory guidelines to ensure the method is fit for its intended purpose.[7]

References

A Comparative Guide to the Bioanalytical Quantification of Finasteride Using LC-MS/MS with Finasteride-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the linearity, accuracy, and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of finasteride in biological matrices, with a focus on the use of its deuterated internal standard, finasteride-d9. The data presented is synthesized from validated bioanalytical methods to offer a clear perspective on expected performance.

Introduction

Finasteride, a potent 5α-reductase inhibitor, is the active pharmaceutical ingredient in treatments for benign prostatic hyperplasia and male pattern baldness.[1][2] Accurate and precise quantification of finasteride in biological samples is crucial for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS analysis, as it effectively compensates for variability in sample preparation and matrix effects, thereby enhancing the method's robustness and reliability.

Comparative Performance of Finasteride Quantification Methods

The following tables summarize the typical performance characteristics of validated LC-MS/MS methods for finasteride quantification. While specific internal standards may vary in the cited literature, the principles and expected outcomes are directly applicable to methods employing this compound.

Table 1: Linearity of Finasteride Quantification
Method ReferenceLinearity Range (ng/mL)Correlation Coefficient (r²)Notes
Method A[3][4]1.0 - 100> 0.999Weighted linear regression (1/x) is often used.
Method B[5]12.5 - 100> 0.999
Method C[6]1.0 - 25.0Not explicitly stated, but method validated.
Method D[7]0.2 - 120Linear

Key Insight: Across different studies, LC-MS/MS methods for finasteride demonstrate excellent linearity over a wide dynamic range, consistently achieving correlation coefficients exceeding 0.999. This high degree of linearity ensures that the measured response is directly proportional to the analyte concentration, a fundamental requirement for accurate quantification.

Table 2: Accuracy and Precision of Finasteride Quantification
Method ReferenceQC LevelConcentration (ng/mL)Accuracy (% Recovery or % Bias)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Method A[3][4]Low3.095.24%4.63%Not explicitly separated
Mid40101%7.31%Not explicitly separated
High8099.43%Not explicitly separatedNot explicitly separated
Method B[5]LLOQ QC12.595.10%
Low QC-96.85%
Mid QC-98.76%
High QC-98.81%
Method C[6]--96.6% to 103.9%3.6% to 7.1%2.5% to 3.4%
Method D[7]---1.3% to 8.5% (Bias)2.1% to 11.2%3.4% to 12.1%

%RSD: Relative Standard Deviation

Key Insight: The data consistently demonstrates high accuracy and precision for finasteride quantification across various concentration levels. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving such reliable results by correcting for potential errors during sample processing and analysis. The observed accuracy and precision values are well within the acceptance criteria set by regulatory agencies for bioanalytical method validation.

Experimental Protocols

A generalized yet detailed experimental protocol for the quantification of finasteride using this compound as an internal standard is outlined below. This protocol is a composite of best practices from the reviewed literature.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer a precise volume (e.g., 200 µL) of the biological matrix (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 25 µL) of the this compound internal standard working solution (at a fixed concentration) to each sample, vortex briefly.

  • Extraction: Add a larger volume (e.g., 1 mL) of an appropriate organic solvent (e.g., ethyl acetate) to each tube.[3][4]

  • Vortexing: Vortex the tubes vigorously for a set time (e.g., 5-10 minutes) to ensure thorough mixing and extraction of the analyte and internal standard.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 5 minutes) to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a new set of clean tubes.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Waters Symmetry Shield RP18, 50 x 2.1 mm, 3.5 µm).[3][4]

    • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile) is typical.[3][4]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.

    • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common choice.[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • Finasteride: The precursor ion [M+H]⁺ at m/z 373.3 is fragmented to a specific product ion.

      • This compound: The precursor ion [M+H]⁺ at m/z 382.3 is fragmented to its corresponding product ion. The mass shift of +9 amu for the deuterated standard ensures no cross-talk with the analyte.

Workflow Diagram

Finasteride_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Cal Calibration Curve (Analyte/IS vs. Conc.) Data->Cal Quant Concentration Determination Cal->Quant

Caption: LC-MS/MS workflow for finasteride quantification.

Conclusion

The quantification of finasteride in biological matrices using LC-MS/MS with a deuterated internal standard like this compound offers exceptional linearity, accuracy, and precision. The methodologies are robust and can be validated to meet stringent regulatory requirements. The use of a stable isotope-labeled internal standard is paramount in mitigating matrix effects and ensuring the reliability of the data, making it the preferred approach for pharmacokinetic and other quantitative studies in drug development.

References

Determining the Analytical Limits for Finasteride: A Comparative Guide to LOD and LOQ

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) and limit of quantification (LOQ) for active pharmaceutical ingredients like Finasteride is paramount for ensuring the reliability and validity of analytical data. This guide provides a comparative overview of various analytical methods used for Finasteride quantification, with a focus on their respective LOD and LOQ values. The information presented is supported by experimental data from published studies, offering a valuable resource for method selection and development.

Comparative Analysis of Finasteride LOD and LOQ

The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A summary of reported LOD and LOQ values for Finasteride using different analytical techniques is presented below.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UVTopical Solution0.1379 µg/mL0.4181 µg/mL
HPLC-UVTablets0.2 µg/mL[1]0.6 µg/mL[1]
RP-HPLCBulk and Pharmaceutical Formulations0.172 µg/mL[2]0.461 µg/mL[2]
RP-HPLCBulk and Pharmaceutical Formulations1.25 µg/mL[3]4.166 µg/mL[3]
RP-HPLCBulk and Formulated Products1.1370 µg/mL[4]3.4456 µg/mL[4]
LC-MS/MSHuman Plasma-1.0 ng/mL[5][6]
LC-MS/MSHuman Plasma-0.50 ng/mL[6]
LC-MS/MSHuman Plasma-1 ng/mL[7]
LC-MS/MSHuman Serum-0.2 ng/mL[8]
LC-ESI/MS/MSHuman Serum-0.1 ng/mL[8]
LC-ESI-MSHuman Plasma-0.1 ng/mL[9]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the LOD and LOQ of Finasteride.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is commonly used for the analysis of Finasteride in pharmaceutical formulations.

  • Sample Preparation: For topical solutions, samples are appropriately diluted with the mobile phase. For tablets, a number of tablets are weighed, crushed into a fine powder, and a portion equivalent to a specific amount of Finasteride is dissolved in a suitable solvent, followed by sonication and filtration.

  • Chromatographic Conditions:

    • Column: ODS C18 columns (e.g., 250mm x 4.6mm, 5µm particle size) are frequently used.[10]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic solvent like acetonitrile or methanol is common.[1][2][11] The ratio of the components is optimized to achieve good separation.

    • Flow Rate: Typically set around 1.0 mL/min.[10][12]

    • Detection: UV detection is performed at a wavelength where Finasteride exhibits maximum absorbance, often around 210 nm or 225 nm.[1][10]

  • LOD and LOQ Determination: These values are typically determined based on the signal-to-noise ratio, where a ratio of 3:1 is used for LOD and 10:1 for LOQ.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the preferred method for bioanalytical applications, such as quantifying Finasteride in human plasma or serum.

  • Sample Preparation: Due to the complexity of biological matrices, sample preparation is crucial and often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interferences.[7][8]

  • Chromatographic Conditions:

    • Column: Reversed-phase columns, such as C18, are commonly employed.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[6][9]

    • Detection: The analysis is performed in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for Finasteride and its internal standard.[8]

  • LOD and LOQ Determination: The lower limit of quantification (LLOQ) is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[6][7]

Visualizing the Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) in an analytical method for Finasteride.

LOD_LOQ_Workflow cluster_prep Method Development & Preparation cluster_determination LOD & LOQ Determination cluster_validation Validation A Select Analytical Method (e.g., HPLC, LC-MS/MS) B Prepare Standard Solutions of Finasteride A->B C Optimize Instrumental Parameters B->C D Inject Blank Samples (Determine Noise Level) C->D E Inject Low Concentration Standards C->E F Calculate Signal-to-Noise Ratio (S/N) D->F E->F G LOD (S/N ≈ 3) F->G H LOQ (S/N ≈ 10) F->H I Confirm LOQ with Precision & Accuracy Studies H->I

Caption: Workflow for LOD and LOQ Determination of Finasteride.

References

The Analytical Edge: Finasteride-d9 vs. Structural Analogs as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on selecting the optimal internal standard for the quantification of finasteride in complex biological matrices. This guide provides a data-driven comparison, detailed experimental protocols, and visual workflows to inform method development and ensure data integrity.

In the realm of quantitative bioanalysis, particularly for pharmaceutical compounds like finasteride, the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and robustness of an analytical method. The primary role of an internal standard is to compensate for the variability inherent in sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrumental drift. For finasteride, a potent 5α-reductase inhibitor, two main types of internal standards are commonly employed: a stable isotope-labeled (SIL) analog, Finasteride-d9, and various structural analogs. This guide provides an in-depth comparison of these two approaches, supported by experimental data and detailed methodologies, to assist researchers in making an informed selection.

Performance Comparison: this compound vs. Structural Analogs

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, ionization, and detection, thereby effectively normalizing any variations. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" as they are chemically and physically almost identical to the analyte.[1] Structural analogs, on the other hand, are compounds with similar chemical properties but a different molecular structure.

While a direct head-to-head comparative study was not identified in the public domain, a comparative analysis of published validation data for LC-MS/MS methods quantifying finasteride provides valuable insights into the performance of each type of internal standard.

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterMethod with this compound (SIL IS)Method with Structural Analog IS
Internal Standard d9-Finasteride[2]Beclomethasone[3]
Linearity Range 1 - 100 ng/mL[2]1 - 100 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL[2]1 ng/mL[3]
Accuracy (% Nominal) Not explicitly stated, but used for robust analysis[2]95.2% to 101%[3]
Precision (%RSD/CV) Not explicitly stated, but implied to offer benefits for precision[2]3.4% to 7.3%[3]
Recovery Not explicitly stated88%[3]
Matrix Effect Generally minimized due to co-elution and identical ionization5.7% and -0.8%[3]

Disclaimer: The data presented in this table is compiled from separate studies and does not represent a direct, head-to-head experimental comparison.

As illustrated in the table, both this compound and structural analogs can be utilized to develop robust and sensitive bioanalytical methods for finasteride. However, the use of a stable isotope-labeled internal standard like this compound is theoretically superior in compensating for matrix effects and variability in extraction and ionization, which may not be fully reflected in the summarized validation data from disparate sources.[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of finasteride in human plasma using either a deuterated or a structural analog internal standard.

Method 1: LC-MS/MS with this compound as Internal Standard

This method is adapted from a study that simultaneously measured 5α-reductase inhibitors and androgens.[2]

  • Sample Preparation:

    • To 500 µL of serum, add internal standards (including d9-finasteride).

    • Perform solid-phase extraction (SPE) using an Oasis® HLB cartridge.

    • Wash the cartridge and elute the analytes.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • LC System: Waters Acquity™ UPLC[2]

    • Column: Kinetex C18 (150×3 mm, 2.6 µm)[2]

    • Mobile Phase: Gradient elution with a suitable organic and aqueous phase.[2]

    • Flow Rate: As optimized for the separation.

    • Column Temperature: Controlled for reproducibility.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: ABSciex QTRAP® 5500[2]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both finasteride and d9-finasteride.

Method 2: LC-MS/MS with a Structural Analog (Beclomethasone) as Internal Standard

This protocol is based on a validated method for the determination of finasteride in human plasma.[3]

  • Sample Preparation:

    • To 200 µL of plasma, add 10 µL of the internal standard working solution (beclomethasone).[3]

    • Perform liquid-liquid extraction (LLE) with 1.6 mL of ethyl acetate.[3]

    • Vortex mix for 5 minutes and centrifuge for 5 minutes at 1303 x g.[3]

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • LC System: Suitable HPLC system.

    • Column: Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm)[3]

    • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.[3]

    • Flow Rate: As optimized for the separation.

    • Column Temperature: Ambient or controlled.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Suitable tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both finasteride and beclomethasone.

Visualizing the Workflow and Mechanism

To further aid in the understanding of the experimental process and the pharmacological context of finasteride, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output plasma Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing concentration Finasteride Concentration data_processing->concentration

Caption: Bioanalytical workflow for finasteride quantification.

Finasteride_Pathway Testosterone Testosterone SRD5A2 5-alpha Reductase Type II Testosterone->SRD5A2 substrate DHT Dihydrotestosterone (DHT) SRD5A2->DHT conversion AR Androgen Receptor DHT->AR binds to Gene_Expression Androgen-Mediated Gene Expression AR->Gene_Expression activates Prostate_Enlargement Prostate Enlargement & Hair Follicle Miniaturization Gene_Expression->Prostate_Enlargement Finasteride Finasteride Finasteride->SRD5A2 inhibits

Caption: Finasteride's mechanism of action signaling pathway.

Conclusion

The selection of an internal standard is a foundational element in the development of a reliable bioanalytical method for finasteride. While structural analogs can yield acceptable performance, the use of a stable isotope-labeled internal standard, this compound, is the superior choice for mitigating variability and ensuring the highest data quality.[4][5] The near-identical physicochemical properties of this compound to the native analyte allow it to more accurately track the analyte through the entire analytical process, from extraction to detection. This is particularly advantageous when dealing with complex biological matrices where unpredictable matrix effects can compromise the accuracy of quantification when using a structural analog that may behave differently. Researchers should weigh the higher initial cost of a deuterated standard against the long-term benefits of improved data reliability, reduced method development time, and greater confidence in pharmacokinetic and clinical study outcomes.

References

Precision in Finasteride Analysis: A Comparative Guide to Inter-day and Intra-day Variability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the precision of analytical methods is paramount for reliable quantification of active pharmaceutical ingredients like finasteride. This guide provides a comparative overview of the inter-day and intra-day precision for finasteride analysis using various analytical techniques, supported by experimental data from published studies.

Data Summary

The following table summarizes the inter-day and intra-day precision, typically expressed as Relative Standard Deviation (RSD %), for finasteride analysis across different analytical methodologies. Lower RSD values indicate higher precision.

Analytical MethodConcentration RangeIntra-day Precision (RSD %)Inter-day Precision (RSD %)Source
LC-MS/MS1.0 - 25.0 ng/mL3.6 - 7.12.5 - 3.4[1][2]
LC-MS/MS1 - 100 ng/mL< 8.03.4 - 7.3[3]
LC-MS/MS12.5 - 100 ng/mL< 5.0< 5.0[4][5]
UPLC2.5 - 15 µg/mL-0.3[6]
HPLC10 - 60 µg/mL< 3.3< 4.1[4]
HPLC10 - 50 µg/mLWithin limitsWithin limits[7]
HPLC-0.121.5
HPTLC400 ng/spot1.311.17[8]

Experimental Protocols

The precision data presented above are derived from validated analytical methods. While specific parameters may vary, a general workflow is typically followed. Below are representative experimental protocols for the most common techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and specific method for quantifying finasteride in biological matrices.

  • Sample Preparation: Protein precipitation is a common method for plasma samples, followed by centrifugation and collection of the supernatant. Liquid-liquid extraction is also frequently employed.[1][3]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is frequently used.[3][5]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is typical.[3][5]

    • Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min.[9]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for finasteride and an internal standard.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A widely used method for the determination of finasteride in pharmaceutical formulations.

  • Sample Preparation: Dissolving the sample in a suitable solvent, often the mobile phase itself.

  • Chromatographic Separation:

    • Column: A C18 column is a common choice.[4][7]

    • Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile.[4][7]

    • Flow Rate: Typically in the range of 1.0 to 1.8 mL/min.[7][9]

  • Detection: UV detection at a specific wavelength, often around 210 nm or 225 nm.[7][9]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the determination of inter-day and intra-day precision in finasteride analysis.

Finasteride Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Run cluster_precision Precision Assessment start Start: Obtain Finasteride Standard and Quality Control (QC) Samples prep_stock Prepare Stock Solutions of Finasteride and Internal Standard (IS) start->prep_stock prep_cal Prepare Calibration Standards (Spiking blank matrix) prep_stock->prep_cal prep_qc Prepare QC Samples (Low, Mid, High Concentrations) prep_stock->prep_qc run Perform Analytical Run (e.g., HPLC, LC-MS/MS) prep_cal->run prep_qc->run process Process Data (Peak Integration, Concentration Calculation) run->process intra_day Intra-day Precision (Multiple analyses on the same day) process->intra_day inter_day Inter-day Precision (Analyses on different days) process->inter_day calc_rsd Calculate RSD% for each QC level intra_day->calc_rsd inter_day->calc_rsd end End: Report Precision Data calc_rsd->end

Caption: Workflow for Precision Analysis of Finasteride.

References

Assessing the Recovery of Finasteride-d9 in Extraction Procedures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of finasteride, the use of a deuterated internal standard such as Finasteride-d9 is crucial for achieving accurate and reliable results. This guide provides a comparative assessment of the recovery of this compound in common extraction procedures, supported by experimental data and detailed methodologies.

Comparative Recovery of this compound

The choice of extraction method can significantly impact the recovery of the analyte and the internal standard. Below is a summary of reported recovery rates for finasteride and its deuterated internal standards using Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Extraction MethodInternal StandardMatrixRecovery RateReference
Solid-Phase Extraction (SPE)5,6,6-[2H3]FinasterideHuman Plasma≥ 90%[1]
Liquid-Liquid Extraction (LLE)Not SpecifiedHuman Plasma> 83% (Finasteride), 84% (IS)
Liquid-Liquid Extraction (LLE)Not SpecifiedHuman Plasma> 82.7%
Protein Precipitation (PPT)Not SpecifiedHuman PlasmaGenerally lower than SPE and LLE[2]

Note: While direct comparative studies for this compound recovery across all three methods are limited, the data suggests that both SPE and LLE can achieve high recovery rates for finasteride and its internal standards. Protein precipitation is a simpler and faster method but may result in lower recovery and less clean extracts compared to SPE and LLE.[2]

Experimental Protocols

Below are detailed protocols for SPE, LLE, and PPT for the extraction of finasteride from human plasma, adapted from validated methods. These protocols are intended to serve as a guide and may require optimization for specific laboratory conditions and analytical instrumentation.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a method utilizing C18 SPE cartridges for the purification of finasteride from human plasma.[1]

Materials:

  • C18 Solid-Phase Extraction Cartridges

  • Human Plasma Sample

  • This compound Internal Standard (IS) Solution

  • Methanol (for conditioning and elution)

  • Deionized Water (for washing)

  • Nitrogen Evaporator

  • Centrifuge

  • Vortex Mixer

  • LC-MS/MS System

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To 500 µL of plasma, add a known amount of this compound internal standard solution.

    • Vortex the mixture for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent bed at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

    • Vortex the reconstituted sample for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol describes a liquid-liquid extraction procedure using an organic solvent to isolate finasteride from a biological matrix.

Materials:

  • Human Plasma Sample

  • This compound Internal Standard (IS) Solution

  • Extraction Solvent (e.g., Ethyl Acetate, Methyl tert-butyl ether)

  • Aqueous Buffer (e.g., Phosphate Buffer, pH 7.0)

  • Centrifuge

  • Vortex Mixer

  • Nitrogen Evaporator

  • LC-MS/MS System

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 200 µL of aqueous buffer and vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of the extraction solvent to the tube.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume of the mobile phase.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT)

This protocol outlines a simple and rapid protein precipitation method for sample clean-up.

Materials:

  • Human Plasma Sample

  • This compound Internal Standard (IS) Solution

  • Precipitating Agent (e.g., Acetonitrile, Methanol)

  • Centrifuge

  • Vortex Mixer

  • LC-MS/MS System

Procedure:

  • Sample and IS Addition:

    • In a microcentrifuge tube, add 100 µL of human plasma.

    • Spike the plasma with a known amount of this compound internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile (or other suitable precipitating agent) to the plasma sample.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

Workflow and Pathway Visualizations

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

Extraction_Workflow cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) SPE_Start Plasma Sample + This compound SPE_Condition Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_End Evaporate & Reconstitute SPE_Elute->SPE_End Analysis LC-MS/MS Analysis SPE_End->Analysis LLE_Start Plasma Sample + This compound LLE_Add_Solvent Add Organic Solvent LLE_Start->LLE_Add_Solvent LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Separate Separate Organic Layer LLE_Vortex->LLE_Separate LLE_End Evaporate & Reconstitute LLE_Separate->LLE_End LLE_End->Analysis PPT_Start Plasma Sample + This compound PPT_Add_Solvent Add Precipitating Agent PPT_Start->PPT_Add_Solvent PPT_Vortex Vortex & Centrifuge PPT_Add_Solvent->PPT_Vortex PPT_Collect Collect Supernatant PPT_Vortex->PPT_Collect PPT_Collect->Analysis

Caption: Comparative workflow of SPE, LLE, and PPT methods.

Analytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with This compound (IS) Sample_Collection->Spiking Extraction Extraction (SPE, LLE, or PPT) Spiking->Extraction Cleanup Sample Clean-up Extraction->Cleanup Analysis LC-MS/MS Quantification Cleanup->Analysis Data_Processing Data Processing & Recovery Calculation Analysis->Data_Processing

Caption: General bioanalytical workflow for Finasteride quantification.

References

Comparison of different LC column chemistries for Finasteride separation.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Finasteride, the choice of a liquid chromatography (LC) column is a critical factor in achieving optimal separation, resolution, and overall method performance. This guide provides a comparative overview of different LC column chemistries that have been successfully employed for the separation of Finasteride, supported by experimental data from various validated methods.

Data Summary

The selection of an appropriate stationary phase is paramount in developing a robust HPLC method for Finasteride. The following table summarizes quantitative data from several studies, highlighting the performance of different column chemistries in the separation of Finasteride.

Column ChemistryColumn DetailsMobile PhaseFlow Rate (mL/min)Retention Time (min)Wavelength (nm)
Symmetry Shield RP18 50 x 2.1 mm, 3.5 µmAcetonitrile and 10 mM ammonium acetate with 0.1% formic acid (gradient)--MS/MS
Symmetry C18 75 x 4.6 mm, 3.5 µmWater and Acetonitrile (64:36 v/v)1.0~5.9-
ACQUITY UPLC BEH Phenyl 150 x 2.1 mm, 1.7 µmA: 2.5 mM ortho phosphoric acid, B: Acetonitrile and water (90:10 v/v) (gradient)0.22-210
Phenomenex Luna C18 250 x 4.6 mm, 5 µm0.01M KH2PO4 buffer (pH 3.5) and Acetonitrile (90:10)1.0~6.5222[1]
Primesep 100 (Mixed-Mode) 150 x 4.6 mm, 5 µmAcetonitrile and Water (50:50) with H2SO4 buffer1.0-225[2]
HiQSil C18 250 x 4.6 mm, 5 µmBuffer and Methanol (520:480 v/v)1.04.540245[3]
Shimpak C8 150 x 4.6 mm, 5 µmAcetonitrile and Water (95:05 v/v)0.7< 10210[4]
ODS C18 250 x 4.6 mm, 5 µmBuffer (pH 7.0) and Acetonitrile (80:20 v/v)1.02.967210[5]
Bondapak C18 300 x 3.9 mm, 10 µm0.04 M ortho-phosphoric acid (pH 3.5) and Acetonitrile (50:50 v/v)1.0-215[6][7][8]
Hypersil ODS C18 250 x 4.6 mm, 5 µm0.05M KH2PO4 buffer and Acetonitrile (50:50)1.8-208

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation methods. Below are summaries of the experimental protocols from key studies.

Method 1: C18 Stationary Phase

  • Column: Symmetry C18, 75mm x 4.6 mm, 3.5µm particles.[9]

  • Mobile Phase: A mixture of water and Acetonitrile (64:36 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection: UV, wavelength not specified in this abstract.

  • Key Finding: This method successfully separated Finasteride from its synthetic impurities and degradation products.[9] Other stationary phases like C8, Cyano, and Phenyl were attempted but resulted in co-elution of impurities.[9]

Method 2: UPLC with Phenyl Stationary Phase

  • Column: Waters ACQUITY UPLC BEH Phenyl, 150 mm × 2.1 mm, 1.7 μm.[10]

  • Mobile Phase: A gradient method using Solution A (2.5 mM ortho phosphoric acid) and Solution B (a mixture of acetonitrile and water in the ratio of 90:10 v/v).[10]

  • Flow Rate: 0.22 mL/min.[10]

  • Detection: UV at 210 nm.[10]

  • Key Finding: This UPLC method provided a resolution greater than 2.0 between Finasteride and its potential impurities.[10]

Method 3: C8 Stationary Phase

  • Column: Shimpak C8, 15.0 cm x 4.6 mm, 5µm.[4]

  • Mobile Phase: Acetonitrile and water (95:05, v/v).[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Detection: UV at 210 nm.[4]

  • Key Finding: This method demonstrated excellent linearity and was effective for analyzing forced degradation samples of Finasteride, with all peaks eluting in under 10 minutes.[4] The choice of octylsilane as the stationary phase was justified for the separation of the electrically uncharged Finasteride molecule.[4]

Visualizing the Experimental Workflow

To provide a clear overview of the typical process for comparing different LC column chemistries for Finasteride separation, the following workflow diagram has been generated.

LC Column Chemistry Comparison Workflow cluster_prep Sample & System Preparation cluster_screening Column Screening cluster_analysis Data Analysis & Optimization cluster_validation Method Validation cluster_output Output prep_sample Prepare Finasteride Standard & Test Solutions system_setup HPLC/UPLC System Setup (Pump, Detector, Injector) prep_sample->system_setup prep_mobile Prepare Mobile Phases (Varying Compositions) prep_mobile->system_setup col_c18 Test C18 Column system_setup->col_c18 Inject Sample col_c8 Test C8 Column system_setup->col_c8 Inject Sample col_phenyl Test Phenyl Column system_setup->col_phenyl Inject Sample col_other Test Other Chemistries (e.g., Cyano, Mixed-Mode) system_setup->col_other Inject Sample data_acq Chromatographic Data Acquisition col_c18->data_acq col_c8->data_acq col_phenyl->data_acq col_other->data_acq compare_params Compare Performance Metrics: - Retention Time - Resolution - Peak Asymmetry - Selectivity data_acq->compare_params optimize Optimize Mobile Phase & Gradient for Best Column compare_params->optimize validation Validate Final Method (ICH Guidelines) optimize->validation final_method Final Optimized Method for Finasteride Separation validation->final_method

Caption: Workflow for comparing LC column chemistries for Finasteride separation.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection under FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the reliability and acceptability of pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of internal standard strategies, aligning with the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, now adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The FDA and EMA have converged on the ICH M10 guideline for bioanalytical method validation, which became effective for the FDA in November 2022 and the EMA in January 2023.[1][2][3] This harmonization streamlines the requirements for drug submissions in both regions. A cornerstone of robust bioanalytical methods, particularly for chromatographic assays like liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard. The primary role of an IS is to compensate for variability during the analytical process, including sample preparation, injection volume differences, and matrix effects.[4][5][6]

The ICH M10 guideline recommends the use of a suitable internal standard for all calibration standards, quality control (QC) samples, and study samples.[7] The preferred choice is a stable isotope-labeled internal standard (SIL-IS), which is structurally identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][8] When a SIL-IS is not available, a structural analog may be used.[8]

This guide will delve into a comparison of these two main types of internal standards, presenting experimental data to illustrate their performance characteristics and providing detailed experimental protocols for their evaluation.

Comparative Performance of Internal Standards

The selection of an internal standard can significantly influence the accuracy and precision of a bioanalytical method. The following tables summarize the performance of SIL-IS versus structural analog internal standards (SA-IS) from published studies.

Table 1: Comparison of Precision and Accuracy for Immunosuppressive Drugs

AnalyteInternal Standard TypeWithin-Day Imprecision (%)Between-Day Imprecision (%)Trueness (% Recovery)
TacrolimusSIL-IS (¹³C,D₂) <10<891-110
Analog IS (Ascomycin) <10<891-110
SirolimusSIL-IS (¹³C,D₃) <10<891-110
Analog IS (Desmethoxy-rapamycin) <10<891-110
EverolimusSIL-IS (D₄) <10<891-110
Analog IS (Desmethoxy-rapamycin) <10<891-110
Ciclosporin ASIL-IS (D₁₂) <10<891-110
Analog IS (CsD) <10<891-110

Data adapted from Valbuena et al., Clin Chem Lab Med, 2016.

Table 2: Impact of Internal Standard on Accuracy in the Presence of Matrix Effects

AnalyteInternal Standard TypeQC LevelAccuracy (% Bias) with Internal StandardAccuracy (% Bias) with External Standard
Drug XAnalog IS LowHigh % Bias (unacceptable)Within acceptable limits
HighHigh % Bias (unacceptable)Within acceptable limits
SIL-IS LowWithin acceptable limitsNot Applicable
HighWithin acceptable limitsNot Applicable

Illustrative data based on a case study from BioPharma Services Inc., where an analog IS failed to track matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis, as well as for the evaluation of key validation parameters.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (either SIL-IS or analog IS at a predetermined concentration).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 20 seconds.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effects
  • Obtain blank matrix from at least six different sources.

  • Prepare three sets of samples:

    • Set A: Analyte and IS spiked in the mobile phase.

    • Set B: Blank matrix extract reconstituted with mobile phase containing the analyte and IS.

    • Set C: Blank matrix spiked with analyte and IS, then extracted.

  • Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak area in Set B) / (Peak area in Set A).

  • Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of IS).

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Key Considerations for Internal Standard Selection and Validation

The choice and validation of an internal standard should be a scientifically driven process. The following diagrams illustrate the decision-making workflow and the validation process in line with regulatory expectations.

Caption: Workflow for Internal Standard Selection.

bioanalytical_method_validation_process cluster_prestudy Pre-study Validation cluster_instudy In-study Validation title Bioanalytical Method Validation (ICH M10) selectivity Selectivity & Specificity matrix_effect Matrix Effect selectivity->matrix_effect calibration_curve Calibration Curve & LLOQ matrix_effect->calibration_curve accuracy_precision Accuracy & Precision calibration_curve->accuracy_precision stability Stability (Freeze-Thaw, Bench-Top, Long-Term) accuracy_precision->stability internal_standard Internal Standard Evaluation: - Response Consistency - Purity - Stability run_acceptance Run Acceptance Criteria (Calibration Standards & QCs) isr Incurred Sample Reanalysis (ISR) run_acceptance->isr internal_standard->run_acceptance

Caption: Bioanalytical Method Validation Process Overview.

References

Safety Operating Guide

Proper Disposal of Finasteride-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for the safe and compliant disposal of Finasteride-d9, a deuterated analogue of Finasteride. The procedures outlined are intended for researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.

Waste Characterization and Regulatory Overview

This compound, like its non-deuterated counterpart, is a potent pharmaceutical compound. While not explicitly listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), it exhibits reproductive toxicity, a characteristic that may classify it as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] The final determination of whether a chemical waste is hazardous rests with the waste generator and must be made in accordance with federal, state, and local regulations.[4][5] The presence of deuterium does not alter the chemical hazardous properties for disposal purposes.[6]

Key Regulatory Considerations:

  • Federal: EPA (RCRA), DEA (if controlled substance status changes).

  • State and Local: Regulations may be more stringent than federal rules. Always consult your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedures

The appropriate disposal route for this compound depends on the nature and quantity of the waste.

Step 1: Waste Segregation

Properly segregate this compound waste at the point of generation. Use dedicated, clearly labeled waste containers.

  • Grossly Contaminated Waste (Bulk Quantities): This includes unused or expired pure this compound, reaction mixtures with high concentrations, and heavily contaminated labware.

  • Trace Contaminated Waste: This includes empty stock vials, lightly contaminated gloves, bench paper, and other disposable items that have come into incidental contact with this compound.

Step 2: Container Selection and Labeling

  • Use chemically resistant, leak-proof containers with secure lids. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Label all waste containers clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: Not available for this compound, use the CAS for Finasteride (98319-26-7) and indicate "deuterated"

    • An indication of the hazards (e.g., "Toxic," "Reproductive Hazard")

    • Accumulation start date

Step 3: Disposal Pathways

Consult your institution's EHS department to confirm the approved disposal pathway.

  • Pathway A: Licensed Hazardous Waste Contractor (Recommended)

    • Package the securely sealed and labeled waste containers into a larger, DOT-approved shipping container provided by your EHS or their contracted waste handler.

    • Complete all required waste manifests and documentation.

    • Arrange for pickup by the licensed hazardous waste contractor for high-temperature incineration at a permitted facility.

  • Pathway B: On-Site Chemical Degradation (for Aqueous Solutions) For laboratories equipped and permitted to perform chemical treatment of their waste, acid-induced degradation can be an option for aqueous solutions containing this compound. This procedure should only be performed by trained personnel in a designated area and with the approval of your institution's EHS department.

Quantitative Data on Chemical Degradation

The following table summarizes conditions for the chemical degradation of Finasteride, which is expected to be applicable to this compound.

Degradation MethodReagent ConcentrationTemperatureDurationReported Efficiency
Acid Hydrolysis5 M Hydrochloric Acid90°C3 hoursComplete Degradation[7]
Base Hydrolysis0.1 N Sodium Hydroxide70°C24 hours~4% Degradation[8]
Oxidation3% Hydrogen PeroxideRoom Temperature24 hours~10% Degradation[8]

Experimental Protocol: Acid-Induced Degradation of this compound Aqueous Waste

This protocol is adapted from a published study and is intended for the treatment of small quantities of aqueous this compound waste in a controlled laboratory setting.[7]

! WARNING ! This procedure involves the use of a strong acid at high temperatures and must be performed with appropriate personal protective equipment (PPE) and engineering controls.

Materials:

  • Aqueous waste containing this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Heating mantle and temperature controller

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation: Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. Perform the entire procedure in a certified chemical fume hood.

  • Acidification: Place the aqueous this compound waste solution in the reaction vessel with a stir bar. While stirring, slowly and carefully add concentrated HCl to achieve a final concentration of 5 M.

  • Heating and Reaction: Heat the solution to 90°C and maintain this temperature for 3 hours with continuous stirring. This will facilitate the hydrolysis and degradation of the this compound.

  • Cooling: After 3 hours, turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Slowly add the NaOH solution to the cooled, acidic mixture while stirring. Monitor the pH of the solution using pH strips or a pH meter. Continue adding base until the pH is neutral (pH 7).

  • Disposal of Treated Effluent: Once neutralized, the treated solution may be eligible for disposal down the drain, depending on your institution's policies and local regulations. Consult your EHS department for final approval of the disposal method for the neutralized effluent.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Generation of This compound Waste segregate Segregate Waste: - Grossly Contaminated - Trace Contaminated start->segregate characterize Characterize as Hazardous Waste (Consult EHS) segregate->characterize container Select & Label Appropriate Waste Container characterize->container pathway Select Disposal Pathway container->pathway contractor Licensed Hazardous Waste Contractor (Incineration) pathway->contractor All Waste Types degrade On-Site Chemical Degradation (Aqueous Waste Only) pathway->degrade Aqueous Waste end_incinerate Final Disposal contractor->end_incinerate neutralize Neutralize Treated Effluent to pH 7 degrade->neutralize end_drain Dispose per EHS Guidelines neutralize->end_drain

Caption: Logical workflow for the disposal of this compound waste.

References

Essential Safety and Logistics for Handling Finasteride-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Finasteride-d9, a deuterated analog of Finasteride.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] It may also be harmful to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to safety protocols is necessary.

Table 1: Hazard Classifications for this compound

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects

Personal Protective Equipment (PPE) is mandatory to prevent exposure.

  • Respiratory Protection : In case of insufficient ventilation or when handling the powder, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in the positive pressure mode with emergency escape provisions should be worn.[3] For operations that generate dust, an effective dust mask is recommended.[4]

  • Hand Protection : Handle with gloves.[3] Nitrile or low-protein, powder-free latex gloves are suitable.[5] Double gloving should be considered.[5][6] Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[3]

  • Eye/Face Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[3][4][7] A faceshield may be necessary if there is a potential for direct contact with dusts, mists, or aerosols.[6]

  • Skin and Body Protection : Wear a laboratory coat, long-sleeved clothing, and a chemical-resistant apron.[4][6] Additional protective gear such as sleevelets or disposable suits should be used based on the task to avoid skin exposure.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to minimize risk.

  • Preparation : Before handling, ensure all safety precautions have been read and understood.[1] Obtain special instructions before use.[1] Ensure adequate ventilation, such as a chemical fume hood or other engineering controls, to keep airborne levels below recommended exposure limits.[3][4]

  • Handling : Avoid all personal contact, including inhalation of dust.[5] Do not eat, drink, or smoke when using this product.[2][6][7] Avoid formation of dust and aerosols.[3]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7][8][9] The recommended long-term storage temperature is -20°C.[3] Store locked up.[2][6]

  • First Aid :

    • If Swallowed : Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[2][7]

    • If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • In Case of Skin Contact : Wash off with soap and plenty of water.

    • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Disposal Plan: Safe Waste Management

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Unused Product : Dispose of the product in a manner consistent with federal, state, and local regulations.[3] This may involve an approved waste disposal plant.[6]

  • Contaminated Packaging : Dispose of as unused product.[3]

  • Spills :

    • Minor Spills : For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3][5] Dampening with water can help prevent dusting.[5]

    • Major Spills : For larger spills, evacuate the area and alert emergency responders.[5]

  • General Guidance : Do not let the product enter drains.[3] All waste must be handled in accordance with local, state, and federal regulations.[5] For household disposal of unused medicines not on the FDA flush list, it is recommended to mix the drug with an undesirable substance like dirt or coffee grounds, place it in a sealed container, and then throw it in the trash.[11][12]

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Finasteride_Handling_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive this compound read_sds Read and Understand SDS start->read_sds obtain_instructions Obtain Special Instructions read_sds->obtain_instructions ppe_check Don Appropriate PPE obtain_instructions->ppe_check ventilation_check Ensure Proper Ventilation ppe_check->ventilation_check handle_compound Handle Compound in Ventilated Area ventilation_check->handle_compound storage Store in a Cool, Dry, Well-Ventilated, Locked Location handle_compound->storage waste_decision Waste Generated? handle_compound->waste_decision storage->waste_decision spill Spill Occurs waste_decision->spill No unused_product Dispose of Unused Product per Regulations waste_decision->unused_product Yes contaminated_packaging Dispose of Contaminated Packaging as Unused Product waste_decision->contaminated_packaging Yes minor_spill Clean Minor Spill (Sweep, Containerize) spill->minor_spill Yes, Minor major_spill Evacuate and Alert Emergency Responders for Major Spill spill->major_spill Yes, Major end End of Process spill->end No unused_product->end contaminated_packaging->end minor_spill->end major_spill->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Finasteride-d9
Reactant of Route 2
Finasteride-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.